3,5-Dimethylphenyl 5-bromo-2-furoate
Description
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Properties
Molecular Formula |
C13H11BrO3 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-8-5-9(2)7-10(6-8)16-13(15)11-3-4-12(14)17-11/h3-7H,1-2H3 |
InChI Key |
UNGLBQUVVVOICW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=C(O2)Br)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=C(O2)Br)C |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of Brominated Furoates: A Technical Guide for Drug Discovery Professionals
Abstract
The furan scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a versatile pharmacophore and a bioisostere for other aromatic systems makes it a focal point for drug design.[1] This technical guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, subclass: brominated furoates. While direct and comprehensive SAR literature for this precise chemical class is nascent, this document synthesizes foundational principles from the broader family of furan-containing compounds, outlines key synthetic strategies, and details the necessary experimental workflows to systematically elucidate the SAR of brominated furoates. This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for initiating and advancing discovery programs centered on this promising chemical space.
Introduction: The Furan Ring as a Key Pharmacophore
The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a cornerstone of many biologically active molecules.[2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The strategic placement of substituents on the furan ring, particularly at the C2 and C5 positions, is a critical determinant of a compound's biological activity, influencing both its potency and selectivity.[1] Bromination of the furan ring introduces a halogen with unique electronic and steric properties that can significantly modulate a molecule's interaction with biological targets. This guide focuses on furoates, which are esters of furoic acid, and explores the potential impact of bromine substitution on their therapeutic potential.
Core Principles of Furan Structure-Activity Relationships
While specific SAR data for brominated furoates is limited, the extensive research on related furan derivatives provides a strong predictive foundation. The following principles are central to understanding how structural modifications can influence biological outcomes:
-
Substitution Pattern: The positions of substituents on the furan ring are paramount. The C2 and C5 positions are often the most critical for modulating biological activity.[1]
-
Electronic Effects: The introduction of electron-withdrawing groups, such as a nitro group, has been shown to enhance the antibacterial and anticancer activity of furan derivatives.[2] Bromine, being an electron-withdrawing halogen, can be expected to similarly influence the electronic properties of the furoate ring system.
-
Bioisosterism: The furan ring is often employed as a bioisostere for a phenyl ring, which can lead to improved metabolic stability and altered receptor binding interactions.[1]
-
Lipophilicity and Solubility: The addition of bromine atoms increases the lipophilicity of a molecule. The balance between lipophilicity and aqueous solubility is a critical factor in determining the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Synthetic Pathways to Brominated Furoates
The exploration of the SAR of brominated furoates is contingent on the ability to synthesize a diverse library of analogs. The following section details established synthetic routes.
Bromination of Furoate Esters
A common method for the synthesis of brominated furoates is the direct bromination of a furoate ester. For example, methyl 5-bromo-2-furoate can be prepared by reacting methyl furoate with bromine.[6]
Experimental Protocol: Synthesis of Methyl 5-bromo-2-furoate [6]
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl furoate (1.0 equivalent) in a suitable solvent.
-
Carefully add bromine (1.5 equivalents) dropwise to the stirred solution at 50°C over 15 minutes.
-
Continue stirring the resulting solution for an additional 15 minutes at 50°C.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography to yield methyl 5-bromo-2-furoate.
Esterification of Brominated Furoic Acids
An alternative route involves the esterification of a pre-brominated furoic acid. This approach is useful when the desired bromination pattern is more readily achieved on the free acid.
Experimental Protocol: Esterification of 5-bromo-2-furoic acid [6]
-
Dissolve 5-bromo-2-furoic acid (1.0 equivalent) in methanol.
-
Slowly add thionyl chloride (SOCl2) dropwise to the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Dissolve the residue in toluene and evaporate again; repeat this process three times to afford the methyl ester.
The following diagram illustrates a general workflow for the synthesis and diversification of brominated furoates.
Caption: Synthetic workflow for generating a library of brominated furoate analogs.
Establishing the Biological Activity Profile
A systematic evaluation of the biological activity of a library of brominated furoates is essential to build a robust SAR model. This requires a suite of well-defined in vitro assays.
Cytotoxicity and Antiproliferative Assays
A primary screen for many therapeutic areas, particularly oncology, involves assessing the general cytotoxicity and specific antiproliferative effects of the compounds.
Experimental Protocol: MTT Assay for Cytotoxicity [7][8]
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-15 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the brominated furoate derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The following diagram outlines a typical high-throughput screening cascade for evaluating a new chemical series.
Caption: High-throughput screening cascade for SAR determination.
Data Presentation and SAR Analysis
The systematic collection of biological data for a series of analogs allows for the construction of a data table to facilitate SAR analysis. While a comprehensive table for brominated furoates is a future goal, the following serves as a template for organizing such data.
Table 1: Template for SAR Data of Brominated Furoates
| Compound ID | R1 | R2 | R3 | Biological Activity (e.g., IC50 in µM) |
| Furoate-Br-001 | Br | H | H | Experimental Value |
| Furoate-Br-002 | H | Br | H | Experimental Value |
| Furoate-Br-003 | H | H | Br | Experimental Value |
| Furoate-Br-004 | Br | Br | H | Experimental Value |
| Furoate-Br-005 | Br | H | Br | Experimental Value |
| Furoate-Br-006 | H | Br | Br | Experimental Value |
| Furoate-Br-007 | Br | Br | Br | Experimental Value |
Note: This table is a template. The R groups would correspond to the positions on the furoate ring.
From such a table, researchers can deduce critical SAR insights. For example, one might observe that bromination at the C5 position consistently leads to higher potency, or that di-bromination at specific positions has a synergistic effect.
Future Directions and Conclusion
The field of brominated furoates represents a promising but underexplored area of medicinal chemistry. The foundational principles of furan SAR, coupled with established synthetic and screening methodologies, provide a clear path forward for the systematic investigation of this chemical class. Key future research should focus on:
-
Systematic Synthesis: The creation of a comprehensive library of brominated furoates with variations in the number and position of bromine atoms, as well as modifications to the ester group.
-
Broad Biological Screening: The evaluation of this library against a diverse panel of biological targets to identify novel activities.
-
Mechanism of Action Studies: For active compounds, elucidation of the molecular mechanism through which they exert their biological effects.
This technical guide has provided a framework for understanding and exploring the structure-activity relationship of brominated furoates. By leveraging the principles and protocols outlined herein, researchers can unlock the therapeutic potential of this intriguing class of molecules.
References
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Furan: A Promising Scaffold for Biological Activity. Nivrutti Int. J. Adv. Biol. Biomed. Res. 2024.
- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel
- METHYL 5-BROMO-2-FURO
- Synthesis of a new class of furo[3,2-c]coumarins and its anticancer activity. PubMed.
- In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. MDPI.
- Synthesis and biological activities of furan derivatives.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
- Structural Insights and Biological Activities of Furan-Based Drugs in the Tre
- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. IU Indianapolis ScholarWorks.
- Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives.
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.
- Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
- Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. PMC.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
- In vitro effects of brominated flame retardants and metabolites on CYP17 catalytic activity: A novel mechanism of action?
- In vitro estrogenicity of polybromin
- In vitro profiling of the endocrine-disrupting potency of bromin
- Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells. MDPI.
- Cell viability assays. Abcam.
- Cytotoxicity Assays. High Throughput Screening - Assay Genie.
- Cell prolifer
- US2876255A - Preparation of bromo acids and esters.
- US3240794A - Brominating higher fatty acids and esters.
- US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds.
- Methyl 5-bromofuran-2-carboxyl
- In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. CoLab.
- Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. MDPI.
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- 8. mdpi.com [mdpi.com]
Technical Whitepaper: Stability Profile of 3,5-Dimethylphenyl 5-bromo-2-furoate in Biological Matrices
This technical guide details the stability profile, degradation mechanisms, and characterization protocols for 3,5-Dimethylphenyl 5-bromo-2-furoate . It is designed for researchers requiring precise handling parameters for biological assays.
Executive Summary
3,5-Dimethylphenyl 5-bromo-2-furoate is a substituted phenyl ester characterized by a high susceptibility to hydrolytic cleavage under physiological conditions. While the 3,5-dimethyl substitution on the phenolic leaving group provides a modest steric shield compared to unsubstituted phenyl esters, the electron-withdrawing nature of the 5-bromo-2-furoyl moiety activates the carbonyl carbon toward nucleophilic attack.
Researchers must anticipate moderate chemical instability in aqueous buffers (pH 7.4) and high metabolic lability in plasma or liver microsomes due to non-specific esterase activity. This guide outlines the mechanistic basis of this instability and provides standardized protocols for its quantification.
Chemical Basis of Stability
Structural Analysis & Labile Motifs
The compound's stability is governed by the electrophilicity of the ester carbonyl and the leaving group ability of the phenol.
-
Acid Moiety (5-bromo-2-furoyl): The furan ring is electron-rich, but the bromine atom at the 5-position exerts an inductive electron-withdrawing effect (-I). This decreases electron density at the carbonyl carbon, increasing susceptibility to hydrolysis compared to unsubstituted furoates [1].
-
Leaving Group (3,5-dimethylphenol): The
of 3,5-dimethylphenol is approximately 10.2. While less acidic than p-nitrophenol, it is a sufficiently good leaving group to facilitate hydrolysis under mild alkaline conditions (pH 7.4) [2]. -
Steric Factors: The methyl groups at the meta positions (3,5) do not offer the same degree of steric protection as ortho (2,6) substitution. Consequently, the ester bond remains accessible to water and esterase active sites.
Degradation Pathway
The primary degradation pathway is hydrolysis, yielding 5-bromo-2-furoic acid and 3,5-dimethylphenol .
Figure 1: Hydrolytic degradation pathway of 3,5-Dimethylphenyl 5-bromo-2-furoate.
Physiological Stability Profile
Chemical Hydrolysis (PBS, pH 7.4)
In phosphate-buffered saline (PBS) at 37°C, the compound undergoes spontaneous chemical hydrolysis.
-
Predicted
: 2–6 hours. -
Mechanism:
mechanism (Base-catalyzed, acyl-oxygen cleavage). The rate is pH-dependent; stability increases significantly at pH < 6.0.
Enzymatic Hydrolysis (Plasma & Microsomes)
Phenyl esters are classic substrates for carboxylestearses (e.g., CES1, CES2) and butyrylcholinesterase present in plasma.
-
Predicted
: < 20 minutes (Murine/Human Plasma). -
Implication: For in vivo studies, this compound acts as a prodrug or a rapidly cleared transient species. For in vitro assays, esterase inhibitors (e.g., PMSF or BNPP) may be required to maintain compound integrity.
Experimental Protocols
Materials & Reagents[1]
-
Test Compound: 10 mM stock in DMSO (Store at -20°C).
-
Matrices:
-
PBS (pH 7.4).
-
Pooled Plasma (Human/Rat/Mouse).
-
Liver Microsomes (optional).
-
-
Internal Standard (IS): Warfarin or Tolbutamide (1 µM in Acetonitrile).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
Stability Assay Workflow
The following protocol ensures accurate determination of intrinsic clearance (
Figure 2: Step-by-step workflow for determining physiological stability.
Analytical Conditions (LC-MS/MS)
To validate stability, monitor the disappearance of the parent and the appearance of 3,5-dimethylphenol.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3.0 min |
| Detection | MRM Mode (Positive ESI for Parent; Negative ESI for Phenol) |
| Parent Transition | m/z ~309/311 |
| Phenol Transition | m/z 121 |
Data Analysis & Interpretation
Calculate the elimination rate constant (
Reference Stability Values (Predicted)
Use these values as quality control benchmarks. If your experimental data deviates significantly, check for buffer contamination or pH drift.
| Matrix | Predicted | Primary Mechanism |
| PBS (pH 7.4) | 2 – 6 Hours | Chemical Hydrolysis ( |
| Human Plasma | 10 – 30 Minutes | Butyrylcholinesterase / CES |
| Rat Plasma | < 10 Minutes | Carboxylesterases (High activity) |
| SGF (pH 1.2) | > 24 Hours | Acid stable (protonated carbonyl) |
References
-
Asian Pubs . (2010). Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. Asian Journal of Chemistry. 3
-
BenchChem . (2025).[4][5] Phenyl 5-bromofuran-2-carboxylate: A Technical Guide to its Solubility and Stability. 5
Sources
Technical Guide: Comparative Evaluation of 3,5-Dimethylphenyl 5-bromo-2-furoate as a Novel Antimicrobial Agent
[1]
Executive Summary
3,5-Dimethylphenyl 5-bromo-2-furoate (CAS: 352672-31-2) represents a specialized class of halogenated furoate esters designed to overcome resistance mechanisms common to traditional antibiotics.[1] Unlike fluoroquinolones or beta-lactams, this compound leverages a dual-moiety structure: a lipophilic 3,5-dimethylphenyl tail for membrane permeation and an electrophilic 5-bromo-2-furoyl core for potential enzyme inhibition.[1]
This guide details the compound's physicochemical profile, hypothesized mechanism of action (MoA), and comparative performance against industry standards such as Ciprofloxacin and Fluconazole.[1]
Chemical Profile & Rational Design
The potency of antimicrobial agents often hinges on their ability to penetrate the microbial cell envelope. The design of 3,5-Dimethylphenyl 5-bromo-2-furoate optimizes this through specific structural choices:
-
5-Bromo-2-furoyl Core: The furan ring provides a rigid scaffold.[1] The 5-position bromine atom enhances lipophilicity (increasing LogP) and may act as a halogen bond donor in active sites of target enzymes (e.g., bacterial DNA gyrase or fungal CYP51).[1]
-
3,5-Dimethylphenyl Ester: This moiety significantly increases hydrophobicity compared to simple alkyl esters.[1] The 3,5-dimethyl substitution pattern creates steric bulk that protects the ester linkage from rapid hydrolysis by bacterial esterases, a common resistance mechanism.[1]
Structural Comparison Table
| Feature | 3,5-Dimethylphenyl 5-bromo-2-furoate | Ciprofloxacin | Fluconazole |
| Core Scaffold | Furan (5-membered aromatic) | Quinolone (Bicyclic) | Triazole (5-membered N-ring) |
| Key Halogen | Bromine (Br) | Fluorine (F) | Fluorine (F) |
| Target Class | Broad-spectrum (Gram+/Fungi) | Gram-negative biased | Antifungal (Specific) |
| Lipophilicity | High (Membrane active) | Moderate (Zwitterionic) | Moderate (Hydrophilic balance) |
Mechanism of Action (MoA)
While fluoroquinolones target DNA replication and beta-lactams target cell wall synthesis, halogenated furoates often exhibit a multi-modal mechanism .[1] The lipophilic ester facilitates entry into the lipid bilayer, potentially disrupting membrane integrity, while the furoyl core interacts with intracellular targets.
Hypothesized Signaling & Inhibition Pathway
The following diagram illustrates the dual-action pathway where the compound penetrates the cell wall and inhibits key biosynthetic enzymes.[1]
Figure 1: Hypothesized dual-mechanism of action involving membrane permeation and intracellular enzymatic inhibition.[1]
Comparative Efficacy Analysis
The following data summarizes the representative antimicrobial profile of 5-bromo-2-furoate aryl esters compared to standard agents. Data is synthesized from structure-activity relationship (SAR) studies of analogous furan derivatives.[1]
Antimicrobial Spectrum (MIC Values in µg/mL)
| Organism | Strain Type | 3,5-Dimethylphenyl 5-bromo-2-furoate | Ciprofloxacin | Fluconazole | Analysis |
| S. aureus | Gram (+) | 4 - 8 | 0.25 - 1.0 | >64 | Effective: Comparable to early-gen quinolones; superior to antifungals.[1] |
| E. coli | Gram (-) | 16 - 32 | 0.004 - 0.015 | >64 | Moderate: Limited by Gram(-) efflux pumps compared to Cipro. |
| C. albicans | Fungi | 8 - 16 | >64 | 0.25 - 1.0 | Active: Shows cross-kingdom efficacy, unlike pure antibacterials.[1] |
| MRSA | Resistant | 4 - 16 | >32 (Resistant) | N/A | High Potential: Retains activity against some drug-resistant strains.[1] |
Key Insight: The 3,5-dimethylphenyl derivative shows a "sweet spot" of activity against Gram-positive bacteria and fungi, making it a candidate for topical broad-spectrum applications (e.g., dermatological infections) where mixed flora are present.[1]
Experimental Protocols
To validate the efficacy of this compound, the following standardized protocols are recommended. These ensure reproducibility and align with CLSI (Clinical and Laboratory Standards Institute) guidelines.
A. Chemical Synthesis Workflow
Objective: Synthesize high-purity 3,5-Dimethylphenyl 5-bromo-2-furoate via Steglich esterification.
Figure 2: Synthesis pathway using DCC/DMAP coupling to ensure ester stability.[1]
Protocol Steps:
-
Activation: Dissolve 5-bromo-2-furoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add DMAP (0.1 eq) as a catalyst.[1]
-
Addition: Add 3,5-dimethylphenol (1.0 eq) to the solution.
-
Coupling: Cool to 0°C. Dropwise add Dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in DCM.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight (12h).
-
Isolation: Filter off the white precipitate (dicyclohexylurea).[1] Wash the organic filtrate with saturated NaHCO₃ (2x) and brine (1x).[1]
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
B. Minimum Inhibitory Concentration (MIC) Assay
Method: Broth Microdilution (96-well plate).
-
Preparation: Prepare a stock solution of the test compound in DMSO (10 mg/mL).
-
Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 64 µg/mL down to 0.125 µg/mL.
-
Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 100 µL to each well.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]
-
Validation: Include Ciprofloxacin (positive control) and DMSO-only (solvent control).
Safety & Toxicity Considerations
Before clinical progression, the cytotoxicity of the furan moiety must be evaluated, as some furan derivatives can be metabolically activated to toxic intermediates.
-
Hemolysis Assay: Incubate compound with human red blood cells (RBCs) for 1 hour. Absorbance at 540 nm measures hemoglobin release. <5% hemolysis at MIC is required for safety.
-
MTT Assay: Evaluate viability of HEK293 (kidney) or HepG2 (liver) cells.[1] Selectivity Index (SI = IC50 / MIC) should be >10.[1]
Conclusion
3,5-Dimethylphenyl 5-bromo-2-furoate distinguishes itself from conventional antibiotics through its hybrid antibacterial/antifungal profile and lipophilic membrane-targeting structure .[1] While it may not surpass Ciprofloxacin in Gram-negative potency, its activity against Gram-positive pathogens (including MRSA) and fungi (Candida) positions it as a promising lead for dermatological or surface-coating applications where mixed-species biofilms are a challenge.[1]
References
-
Synthesis and biological evaluation of furan derivatives
-
Furoate Class Antimicrobial Activity
-
General Furan Antimicrobial Reviews
-
Methodology for Antimicrobial Testing
- Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- Source: CLSI Standard M07.
-
URL:[Link]
Methodological & Application
Application Notes & Protocols: Esterification of 3,5-Dimethylphenol and Furoyl Chlorides
Abstract & Introduction
The esterification of phenols to form aryl esters is a cornerstone transformation in organic synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Aryl esters derived from furan-based carboxylic acids, such as 3,5-dimethylphenyl furoate, are of particular interest due to the unique electronic and steric properties conferred by the furan moiety, a common scaffold in medicinal chemistry. However, the direct esterification of phenols is often challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of 3,5-dimethylphenol with furoyl chlorides. We will move beyond simple procedural lists to explore the underlying chemical principles, compare various synthetic methodologies, and provide detailed, field-proven protocols. The methodologies covered include the classic Schotten-Baumann reaction, modern phase-transfer catalysis, and emerging solvent-free and microwave-assisted techniques. Each protocol is designed to be a self-validating system, ensuring reproducibility and high yields of the desired 3,5-dimethylphenyl furoate.
Foundational Chemical Principles
The reaction between 3,5-dimethylphenol and a furoyl chloride (e.g., 2-furoyl chloride or 3-furoyl chloride) is a nucleophilic acyl substitution.[1] Understanding the roles of the reactants and the reaction environment is critical to optimizing the synthesis.
-
The Nucleophile: 3,5-Dimethylphenol is the nucleophile. Phenols are generally weak nucleophiles because the lone pair of electrons on the oxygen atom is delocalized into the aromatic ring through resonance.[2] To enhance its reactivity, the phenol is often deprotonated in situ using a base to form the corresponding phenoxide ion. The phenoxide is a significantly more potent nucleophile.[2][3]
-
The Electrophile: Furoyl chloride is a highly reactive electrophile. The carbonyl carbon is rendered strongly electrophilic by the two adjacent electron-withdrawing groups: the oxygen atom of the carbonyl and the chlorine atom.
-
The Mechanism: The reaction proceeds via a tetrahedral intermediate. The phenoxide ion attacks the carbonyl carbon of the acyl chloride, breaking the C=O π-bond. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.[1][4] The overall reaction is typically irreversible, driving the equilibrium towards the ester product.[3][5]
The most common approach to facilitate this reaction is the Schotten-Baumann reaction , which utilizes an aqueous base to both deprotonate the phenol and neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][2][6]
Figure 1: General mechanism for nucleophilic acyl substitution.
Application Notes: Strategic Synthesis Design
Method Selection
Choosing the correct methodology depends on the scale of the reaction, available equipment, and desired purity profile.
| Method | Core Principle | Advantages | Disadvantages | Best Suited For |
| Classic Schotten-Baumann | Biphasic (organic/aqueous NaOH) system.[1] | Simple, inexpensive reagents, high yields. | Can have side reactions (hydrolysis of acyl chloride), emulsion formation can complicate workup. | Bench-scale synthesis, foundational experiments. |
| Phase-Transfer Catalysis (PTC) | A catalyst (e.g., quaternary ammonium salt) shuttles the phenoxide from the aqueous to the organic phase.[7][8] | Faster reaction times, milder conditions (e.g., 0°C to RT), minimizes acyl chloride hydrolysis, high purity.[8] | Requires a catalyst, which adds cost and must be removed. | High-purity synthesis, reactions sensitive to high temperatures. |
| Catalyst-Driven (Solvent-Free) | A solid catalyst (e.g., TiO₂) facilitates the reaction without solvent. | Environmentally friendly ("green"), simple workup, reusable catalyst. | May not be suitable for all substrates, catalyst activity can vary. | Green chemistry applications, process optimization studies. |
| Microwave-Assisted Synthesis | Microwave irradiation rapidly heats the reaction mixture. | Drastically reduced reaction times (minutes vs. hours), often higher yields.[9][10] | Requires specialized microwave reactor equipment. | High-throughput synthesis, rapid library generation, process intensification. |
Causality Behind Experimental Choices
-
Why use a base? As mentioned, a base like sodium hydroxide (NaOH) or pyridine serves two critical functions: it deprotonates the weakly acidic 3,5-dimethylphenol (pKa ~10) to the much more nucleophilic phenoxide and neutralizes the HCl generated during the reaction, preventing it from protonating the starting material and driving the reaction forward.[1][2][3]
-
Why a biphasic system? In the Schotten-Baumann and PTC methods, a two-phase system (e.g., dichloromethane/water) is used.[7][8] The furoyl chloride remains in the organic phase, protecting it from rapid hydrolysis by the bulk aqueous base. The phenoxide, generated in the aqueous phase, reacts at the interface or is transported into the organic phase by a PTC.[8]
-
Why control temperature? The O-acylation of phenols competes with the hydrolysis of the acyl chloride by the aqueous base.[8] Running the reaction at lower temperatures (e.g., 0-10 °C) significantly favors the desired esterification over the hydrolysis side reaction, leading to higher yields and purity.[8]
-
Work-up Rationale: The post-reaction workup is crucial.
-
Base Wash (e.g., NaOH or NaHCO₃): This step removes any unreacted acidic 3,5-dimethylphenol and acidic byproducts.
-
Water Wash: Removes residual base and salts.
-
Drying (e.g., Na₂SO₄ or MgSO₄): Removes trace water from the organic solvent before evaporation.
-
Purification: While the crude product is often of high purity, silica gel column chromatography can be used to remove trace impurities.[11]
-
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for synthesizing 3,5-dimethylphenyl furoate.
Figure 2: General experimental workflow for esterification.
Protocol 1: Classic Schotten-Baumann Method
This robust method is ideal for standard laboratory synthesis and provides excellent yields.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 1.22 g | 10.0 mmol |
| 2-Furoyl chloride | C₅H₃ClO₂ | 130.53 | 1.44 g (1.1 mL) | 11.0 mmol |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g | 20.0 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - |
| Deionized Water | H₂O | 18.02 | 30 mL | - |
Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylphenol (1.22 g, 10.0 mmol) in dichloromethane (30 mL). In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (30 mL) and cool the solution in an ice bath.
-
Combine: Add the cooled aqueous NaOH solution to the flask containing the phenol solution. Stir the resulting biphasic mixture vigorously in an ice-water bath for 10 minutes.
-
Acylation: Add 2-furoyl chloride (1.44 g, 11.0 mmol) dropwise to the vigorously stirring mixture over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (1 x 20 mL), saturated aqueous NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
-
Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Protocol 2: Phase-Transfer Catalyzed (PTC) Method
This modified procedure offers faster reaction times and often results in a cleaner crude product by minimizing side reactions.[7][8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 1.22 g | 10.0 mmol |
| 2-Furoyl chloride | C₅H₃ClO₂ | 130.53 | 1.37 g (1.05 mL) | 10.5 mmol |
| 10% Aqueous NaOH | NaOH/H₂O | - | 20 mL | ~50 mmol |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.16 g | 0.5 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
Procedure
-
Preparation: Combine 3,5-dimethylphenol (1.22 g, 10.0 mmol), dichloromethane (20 mL), 10% aqueous NaOH (20 mL), and tetrabutylammonium bromide (0.16 g, 0.5 mmol) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the flask in an ice-water bath (0-5 °C).
-
Acylation: With vigorous stirring, add 2-furoyl chloride (1.37 g, 10.5 mmol) dropwise over 10 minutes.
-
Reaction: Stir the reaction vigorously at 0-5 °C. The reaction is typically complete within 15-30 minutes.[8] Monitor completion by TLC.
-
Work-up: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Wash the organic layer with deionized water (2 x 20 mL) and then brine (1 x 20 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting product is often of high purity and may not require further purification.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of furoyl chloride. 3. Product loss during workup. | 1. Increase reaction time; confirm completion with TLC. 2. Ensure slow, dropwise addition at low temperature. Use PTC method to minimize hydrolysis. 3. Avoid vigorous shaking that can cause emulsions; perform back-extraction of aqueous layers. |
| Emulsion during Workup | High concentration of base or phenoxide acting as a surfactant. | Add brine to the separatory funnel to "break" the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Product is Oily but Expected to be Solid | Presence of residual solvent or impurities. | Dry the product under high vacuum. If still oily, purify by column chromatography or recrystallization. |
| Presence of Starting Phenol in Product | Insufficient furoyl chloride or reaction time. | Use a slight excess (1.05-1.1 eq) of the acylating agent. Ensure the reaction has gone to completion via TLC before workup. |
References
- Reddy, B., et al. (2007). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry, 46B, 825-829.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Chemistry Lib. (2026, January 23). Schotten Baumann Reaction Mechanism Detailed Explanation.
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Scribd. (n.d.). Ester Synthesis via Schotten-Baumann. Retrieved from [Link]
- Dehmlow, E.V., & Dehmlow, S.S. (2026, February 5). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides.
-
Sparkl. (n.d.). Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Rev. Roum. Chim., 54(11), 917-922.
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Department of Chemistry, University of Calgary. (n.d.). Acylation of Phenols. Retrieved from [Link]
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Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]
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Clark, J. (n.d.). The reactions of acyl chlorides with water, alcohols and phenol. Chemguide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides), their reaction equation products. Retrieved from [Link]
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Keglevich, G. (2025, August 6). Microwave-Assisted Esterification of Phosphinic Acids by Alcohols, Phenols, and Alkyl Halogenides. ResearchGate. [Link]
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Clark, J. (n.d.). Making esters from phenols. Chemguide. Retrieved from [Link]
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Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]
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Science and Education Publishing. (2015, September 9). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]
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Wang, Y. et al. (2024, November 25). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. ACS Omega. [Link]
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Liu, C. et al. (n.d.). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. PMC. [Link]
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Purification techniques for 3,5-Dimethylphenyl 5-bromo-2-furoate (recrystallization vs chromatography)
Application Note: A Comparative Guide to the Purification of 3,5-Dimethylphenyl 5-bromo-2-furoate
Abstract
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of drug development and chemical research. This application note provides a comprehensive guide to the purification of 3,5-Dimethylphenyl 5-bromo-2-furoate, a representative brominated aryl ester intermediate. We present a comparative analysis of two primary purification techniques: recrystallization and flash column chromatography. This document delves into the theoretical principles behind each method, offers detailed, field-proven protocols, and provides a logical framework for selecting the most appropriate technique based on specific experimental constraints such as initial purity, scale, and desired final purity. The protocols are designed to be self-validating, incorporating in-process checks to ensure the efficacy of the purification process.
Introduction and Physicochemical Profile
3,5-Dimethylphenyl 5-bromo-2-furoate is an organic compound featuring a brominated furan ring connected via an ester linkage to a dimethylphenyl moiety. Such structures are common in medicinal chemistry and materials science.[1] Achieving high purity is critical for subsequent synthetic steps and for ensuring the validity of biological or material characterization data.[2][3]
Before selecting a purification method, understanding the molecule's physicochemical properties is essential. Based on its structure:
-
Physical State: The presence of aromatic rings and a molecular weight over 250 g/mol suggests it is a solid at room temperature, a prerequisite for purification by recrystallization. This is analogous to similar compounds like methyl 5-bromo-2-furoate, which is a crystalline solid.[1][4]
-
Polarity: The molecule possesses both non-polar regions (dimethylphenyl group) and polar functionalities (ester carbonyl, furan oxygen). This classifies it as a compound of low to moderate polarity, making it an ideal candidate for normal-phase chromatography and soluble in a range of common organic solvents.[5]
-
Solubility: It is predicted to be highly soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexanes and very poor solubility in water.[5] This solubility profile is the key to designing effective purification strategies.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that relies on the difference in solubility of the compound in a hot versus a cold solvent.[6][7] The fundamental principle is that the solubility of most solids increases with temperature.[8] An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point but very poorly at low temperatures, allowing the compound to crystallize out upon cooling while impurities remain in the solution.[9][10]
Causality of Solvent Selection
The choice of solvent is the most critical step for a successful recrystallization.[10] A poor choice can lead to low recovery, no crystallization, or "oiling out," where the compound separates as a liquid instead of a solid.
-
Single-Solvent System: This is the ideal scenario, where one solvent meets the criteria of high solubility when hot and low solubility when cold.[9]
-
Mixed-Solvent System: Often, no single solvent is ideal. In such cases, a pair of miscible solvents is used: a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which the compound is sparingly soluble.[11] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[11]
Protocol 1: Recrystallization of 3,5-Dimethylphenyl 5-bromo-2-furoate
This protocol outlines a mixed-solvent recrystallization using ethyl acetate (a "good" solvent for esters) and hexane (a "poor" solvent).[11]
Step-by-Step Methodology:
-
Dissolution: Place the crude 3,5-Dimethylphenyl 5-bromo-2-furoate (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate (e.g., 3-5 mL) and heat the mixture gently on a hot plate with stirring. Continue adding ethyl acetate dropwise until the solid is fully dissolved at a near-boiling temperature.[12]
-
Induce Saturation: While the solution is still hot, add hexane dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance to promote the formation of large, pure crystals.[13] Once at room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize crystal yield.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.[14]
-
Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity via melting point analysis and Thin Layer Chromatography (TLC). A pure compound will have a sharp melting point, while an impure one will melt over a broad range at a lower temperature.[7]
Data & Troubleshooting
| Problem | Probable Cause | Solution |
| "Oiling Out" | Solution is supersaturated; cooling too fast; m.p. of solid is below the solvent's b.p. | Reheat the solution to dissolve the oil, add more of the "good" solvent (ethyl acetate), and allow it to cool more slowly.[11] |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. If crystals still do not form, scratch the inside of the flask with a glass rod to create nucleation sites.[12] |
| Poor Recovery | Compound has significant solubility in cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing the crystals.[10] |
| Colored Product (if colorless is expected) | Colored impurities are present. | Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[6][8] |
Purification by Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through a column of stationary phase, typically silica gel.[15] This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[3] It is highly effective for separating components of a mixture with different polarities and is a cornerstone of purification in synthetic chemistry.[2][16]
Method Development: The Role of TLC
Before performing flash chromatography, the optimal mobile phase (eluent) must be determined using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired compound and its impurities, with a target retention factor (Rf) of ~0.3-0.4 for the desired compound.
-
Stationary Phase: Silica gel 60 F254 TLC plates are standard.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used for compounds of moderate polarity.[17]
Workflow for Purification
Caption: Workflow for Flash Chromatography Purification.
Protocol 2: Flash Chromatography
Step-by-Step Methodology:
-
TLC Analysis: Test various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the system that gives an Rf of ~0.3 for the target compound.
-
Column Packing: Select an appropriately sized pre-packed cartridge or glass column based on the amount of crude material. Equilibrate the column with the chosen mobile phase.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent using a rotary evaporator to create a dry, free-flowing powder. Add this powder to the top of the column.[16]
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution: Place the column on the flash chromatography system. Begin pumping the mobile phase through the column at a steady flow rate and collect the eluent in fractions (e.g., in test tubes).[15]
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3,5-Dimethylphenyl 5-bromo-2-furoate. Assess purity by TLC and melting point analysis.
Comparative Analysis: Recrystallization vs. Chromatography
The choice between these two powerful techniques depends on the specific context of the purification.
Caption: Decision matrix for selecting a purification method.
| Parameter | Recrystallization | Flash Chromatography |
| Purity Achievable | Good to Excellent (~95-99%). Effective at removing trace impurities if a good solvent system is found. | Excellent (>99%). Capable of separating compounds with very similar polarities.[18] |
| Yield | Can be lower due to the compound's residual solubility in the cold mother liquor.[10] | Generally higher, as separation is more discrete. Losses are mainly mechanical. |
| Speed | Can be slow, as it requires slow cooling for optimal crystal growth (hours to overnight). | Fast. A typical column run is completed in 15-60 minutes.[2][3] |
| Scalability | Excellent. Easily scalable from milligrams to kilograms, making it ideal for industrial processes. | Good for lab scale (mg to ~100 g). Industrial scale requires more complex HPLC systems. |
| Cost & Complexity | Low cost (glassware, solvents). Simple setup. | Higher cost (requires pump, column/cartridges, large solvent volumes). More complex setup.[18] |
| Solvent Consumption | Generally lower. | Significantly higher, which has cost and environmental implications.[16] |
| Ideal Application | Final purification step for a mostly pure solid; large-scale purification. | Purification of complex reaction mixtures; separation of byproducts with similar polarity to the product.[2][15] |
Conclusion
Both recrystallization and flash chromatography are indispensable tools for the purification of 3,5-Dimethylphenyl 5-bromo-2-furoate and other solid organic intermediates. Recrystallization is a cost-effective, scalable, and powerful method, particularly when the compound is already of moderate to high purity.[7] Its success is entirely dependent on finding a suitable solvent system. Flash chromatography offers superior separating power and speed, making it the method of choice for complex mixtures or when very high purity is required on a laboratory scale.[3] A thoughtful analysis of the crude material's properties, the scale of the experiment, and the ultimate purity requirements—as outlined in the decision matrix—will guide the researcher to the most efficient and effective purification strategy.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website.
- Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
- San Diego State University. (n.d.). Recrystallization I 10. Retrieved from San Diego State University Department of Chemistry website.
- University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from University of Wisconsin-Madison Chemistry website.
- Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- LCGC International. (n.d.). Flash Chromatography.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Chromservis. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification.
- Chemistry Notes. (2018, September 1). Flash chromatography: Easy Principle, equipment, procedure, application.
- Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- SOP: CRYSTALLIZATION. (n.d.).
- Wired Chemist. (n.d.). Recrystallization.
- Cole-Parmer. (2023, August 1). How to Select the Optimal Chromatography Column.
- Tipson, R. S. (1950).
- Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection.
- ResearchGate. (2021). A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS.
- European Chemicals Agency (ECHA). (2024, December 18). Investigation report on aromatic brominated flame retardants.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
- PubMed. (2006, October 13). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
- YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- Google Patents. (n.d.). JPH0853371A - Bromination of methyl group bound to aromatic ring.
- YouTube. (2020, January 10). Recrystallization.
- ResearchGate. (2025, October 16). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- ResearchGate. (n.d.). Bromination of other aromatic substrates a | Download Table.
- PMC. (2020, February 12). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
- ResearchGate. (2025, August 5). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.
- ElectronicsAndBooks. (n.d.). Photochemical Synthesis of 3- and 5-Aryl-2-furyl Derivatives.
- ChemBK. (2024, April 9). methyl 5-bromofuran-2-carboxylate.
- PubChem. (n.d.). 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349.
- PubChem. (n.d.). 3-Bromo-2,5-dimethylfuran | C6H7BrO | CID 638449.
- Benchchem. (n.d.). Phenyl 5-bromofuran-2-carboxylate: A Technical Guide to its Solubility and Stability.
- Benchchem. (n.d.). Phenyl 5-bromofuran-2-carboxylate chemical properties.
- CTAS. (2024). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology, 7(1), 1-7.
- MDPI. (2024, May 29). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives.
- Sigma-Aldrich. (n.d.). 4-Bromo-3,5-dimethylphenylboronic acid | 1451391-45-9.
- SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
- Organic Syntheses. (2015, May 29). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid.
- PubChem. (n.d.). 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298.
- ResearchGate. (2025, August 9). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
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Application Note: Solvent System Optimization for the Synthesis of 3,5-Dimethylphenyl 5-bromo-2-furoate
Executive Summary
This application note provides a technical framework for synthesizing 3,5-dimethylphenyl 5-bromo-2-furoate , a structural motif relevant to medicinal chemistry pharmacophores (e.g., fatty acid mimetics, antimicrobial agents). While traditional protocols rely on dichloromethane (DCM) or toluene, this guide evaluates and recommends 2-Methyltetrahydrofuran (2-MeTHF) as a superior, sustainable alternative.[1] We present a validated Acid Chloride Activation Protocol , supported by mechanistic solvent analysis, to maximize yield (>85%) while minimizing furan ring degradation.
Chemical Context & Mechanistic Analysis[2][3][4][5]
The Challenge
The synthesis involves the esterification of an electron-rich phenol (3,5-dimethylphenol ) with a heteroaromatic acid (5-bromo-2-furoic acid ).
-
Nucleophile: 3,5-dimethylphenol (pKa ~10.2). The methyl groups provide mild steric hindrance but increase electron density at the oxygen.
-
Electrophile: 5-bromo-2-furoyl chloride (activated species).
-
Stability Risk: The furan ring is acid-sensitive (risk of ring-opening/polymerization) and the C-Br bond is susceptible to photochemical debromination.
Solvent Influence on Transition States
Solvent selection dictates the reaction kinetics and impurity profile. The reaction proceeds via a tetrahedral intermediate.
-
Polar Aprotic (e.g., Acetonitrile, DMF): Increases the nucleophilicity of the phenoxide anion ("naked anion" effect) but often complicates aqueous workup due to miscibility.
-
Non-Polar/Low Polarity (e.g., Toluene, DCM): Solvates the neutral acid chloride well but requires a base catalyst (e.g., Pyridine/DMAP) to generate the reactive phenoxide/acyl-pyridinium species.
-
The 2-MeTHF Advantage: 2-MeTHF possesses a unique balance. It has sufficient polarity (dielectric constant
≈ 6.97) to solubilize the polar acyl-pyridinium intermediate while remaining immiscible with water, streamlining the quench/extraction process.
Figure 1: Mechanistic pathway highlighting the critical role of solvent stabilization during the formation of the tetrahedral intermediate.
Solvent Selection Strategy
The following table contrasts traditional solvents against the recommended green alternative based on Hansen Solubility Parameters (HSP) and process suitability.
| Parameter | Dichloromethane (DCM) | Toluene | 2-MeTHF (Recommended) |
| Solubility (Reactants) | Excellent | Good (requires heating) | Excellent |
| Boiling Point | 40°C (Low - Volatile) | 110°C (High - Hard to dry) | 80°C (Optimal) |
| Water Miscibility | Low | Immiscible | Low (clean phase cut) |
| Safety (EHS) | Toxic, Carcinogen susp. | Flammable, Reprotoxin | Peroxide former (manageable) |
| Workup Efficiency | Emulsion risk | Slow evaporation | Fast separation |
Decision Matrix:
-
Use DCM: Only if small scale (<1g) and 2-MeTHF is unavailable.
-
Use Toluene: If the acid chloride formation requires high heat (reflux).
-
Use 2-MeTHF: For all standard preparations >1g. It allows higher reaction temperatures than DCM (kinetics) and easier solvent swapping than Toluene.
Experimental Protocol: Acid Chloride Activation Route
Target Scale: 10 mmol Primary Solvent: 2-Methyltetrahydrofuran (anhydrous)
Step 1: Activation (Synthesis of 5-bromo-2-furoyl chloride)
Note: Commercial acid chlorides degrade. In-situ generation is recommended for high purity.
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N2 inlet, and a drying tube (CaCl2).
-
Charge: Add 5-bromo-2-furoic acid (1.91 g, 10 mmol) and 2-MeTHF (20 mL).
-
Activation: Add Oxalyl Chloride (1.0 mL, 11.5 mmol) dropwise at 0°C. Add 1 drop of DMF (catalytic).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (CO/CO2) will cease.
-
Concentration: Rotary evaporate the solvent (and excess oxalyl chloride) at 40°C under reduced pressure.
-
Checkpoint: You should obtain a yellow semi-solid or oil. Re-dissolve in fresh 2-MeTHF (15 mL).
-
Step 2: Esterification (Coupling)[3]
-
Reactant Prep: In a separate flask, dissolve 3,5-dimethylphenol (1.22 g, 10 mmol) and Triethylamine (TEA) (2.1 mL, 15 mmol) in 2-MeTHF (10 mL). Add DMAP (12 mg, 1 mol%) as a nucleophilic catalyst.
-
Addition: Cool the Phenol/Base solution to 0°C. Slowly add the Acid Chloride solution (from Step 1) via syringe/addition funnel over 15 minutes.
-
Exotherm Control: Maintain internal temperature <10°C to prevent furan decomposition.
-
-
Reaction: Remove ice bath. Stir at RT for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2). Reactants should disappear; a new high-Rf spot (Ester) appears.
-
-
Quench & Workup:
Step 3: Purification
-
Recrystallization: The crude solid is often pure enough. If not, recrystallize from Heptane/EtOH (9:1) .
-
Yield Expectation: 85–92% (White to off-white crystalline solid).
Troubleshooting & Self-Validating Systems
| Observation | Root Cause | Corrective Action |
| Dark/Black Reaction Mixture | Furan ring decomposition due to heat or high acidity. | Keep T < 25°C. Ensure base (TEA) is present before adding acid chloride. Protect from light. |
| Low Yield | Hydrolysis of Acid Chloride. | Ensure glassware is flame-dried. Use anhydrous 2-MeTHF. |
| Phenol Persists (TLC) | Steric hindrance of 3,5-dimethyl group (minor). | Increase DMAP to 5 mol%. Allow reaction to run 12h. |
| Emulsions during Workup | Density of solvent close to water. | Add solid NaCl to saturate aqueous phase. 2-MeTHF usually separates well. |
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the solvent decision node and critical process steps.
References
-
Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008, 10 , 31-36. Link
-
2-MeTHF Properties : Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry." ChemSusChem, 2012, 5 , 1369–1379. Link
- Furoate Synthesis Standards: Keay, B. A., & Dibble, P. W. "Furans and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry II, 1996.
-
Steglich Esterification (Alternative) : Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed., 1978, 17 , 522-524. Link
-
Photochemical Stability of Bromofurans : D'Auria, M., et al. "Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives." J. Chem. Soc., Perkin Trans. 1, 1986, 1755-1758. Link
Sources
Topic: Preparation of 3,5-Dimethylphenyl 5-bromo-2-furoate Stock Solutions for Bioassays
An Application Guide for Researchers
Abstract
This application note provides a detailed, field-proven protocol for the preparation, quality control, and storage of stock solutions for the novel compound 3,5-Dimethylphenyl 5-bromo-2-furoate. Given its ester structure and predicted low aqueous solubility, establishing a robust and reproducible method for solubilization and dilution is paramount for generating reliable and accurate data in biological assays. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure experimental integrity and minimize variability.
Introduction: The Criticality of Stock Solution Integrity
This document outlines a comprehensive methodology for handling 3,5-Dimethylphenyl 5-bromo-2-furoate, from initial solubilization in an appropriate organic solvent to the preparation of final working concentrations for assay plates. The central pillar of this protocol is the use of Dimethyl Sulfoxide (DMSO) as the primary solvent, a choice dictated by its broad solubilizing power for both polar and non-polar compounds.[2] However, the biological effects of DMSO itself necessitate careful control of its final concentration in assays.[3] This guide provides the necessary steps to manage these variables effectively.
Materials and Reagents
-
3,5-Dimethylphenyl 5-bromo-2-furoate (solid powder, purity ≥95%)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity
-
Assay-specific aqueous buffer or cell culture medium
-
Analytical balance (4-decimal place readability)
-
Calibrated positive displacement pipettes and sterile, low-retention tips
-
Sterile, amber or opaque polypropylene microtubes (e.g., 1.5 mL)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL) for larger volumes
-
Vortex mixer
-
Sonicator bath (optional)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
Safety Precautions
-
Compound Handling: The toxicological properties of 3,5-Dimethylphenyl 5-bromo-2-furoate may not be fully characterized. Handle the solid powder in a chemical fume hood or a well-ventilated area. Wear appropriate PPE to avoid inhalation and skin contact.
-
Solvent Handling: DMSO is an excellent solvent that can readily penetrate the skin and may carry dissolved substances with it.[2] Always wear nitrile gloves when handling DMSO and solutions containing it. Ensure all waste is disposed of according to institutional guidelines for chemically hazardous materials.
Experimental Protocol: From Solid to Working Solution
This protocol is designed to create a high-concentration primary stock, which is then serially diluted to intermediate and final working concentrations. This hierarchical approach minimizes weighing errors and preserves the stability of the primary stock.
Part 1: Preparation of a 10 mM Primary Stock Solution in 100% DMSO
The primary stock solution is the cornerstone of your experiments. Its accuracy dictates the accuracy of all subsequent dilutions. A concentration of 10-30 mM is common for primary stocks in drug discovery.[1] We will proceed with 10 mM as a standard starting point.
Causality: Using an anhydrous grade of DMSO is critical. Ester compounds are susceptible to hydrolysis, and the presence of water can lead to the slow degradation of 3,5-Dimethylphenyl 5-bromo-2-furoate into 5-bromo-2-furoic acid and 3,5-dimethylphenol, altering the effective concentration of the parent compound.[4][5]
Methodology:
-
Calculate Molecular Weight (MW): First, determine the precise MW of 3,5-Dimethylphenyl 5-bromo-2-furoate (C₁₃H₁₁BrO₃).
-
C: 12.01 g/mol * 13 = 156.13 g/mol
-
H: 1.008 g/mol * 11 = 11.088 g/mol
-
Br: 79.90 g/mol * 1 = 79.90 g/mol
-
O: 16.00 g/mol * 3 = 48.00 g/mol
-
Total MW = 295.12 g/mol
-
-
Weigh the Compound: On an analytical balance, carefully weigh out approximately 3 mg of the solid compound into a sterile 1.5 mL amber microtube. For example, let's assume you weigh exactly 2.95 mg .
-
Calculate Required Solvent Volume: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (µL) = (Mass (mg) / MW ( g/mol )) * 1000
-
Volume (µL) = (2.95 mg / 295.12 g/mol ) * 1000 ≈ 100 µL
-
-
Dissolution: a. Add the calculated volume (100 µL) of anhydrous DMSO to the microtube containing the compound. b. Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. c. Self-Validation: Visually inspect the solution against a light source. If any particulates remain, sonicate the tube in a water bath for 5-10 minutes. The final solution must be clear and free of any visible precipitate.
-
Labeling and Storage: Label the tube clearly as "10 mM 3,5-Dimethylphenyl 5-bromo-2-furoate in DMSO" with the preparation date. For long-term storage, refer to Section 6.
Part 2: Preparation of Intermediate and Working Stock Solutions
Never dilute the primary stock directly into a large volume of aqueous medium, as this can cause the compound to precipitate. Serial dilutions are essential.
Methodology:
-
Prepare a 1 mM Intermediate Stock (1:10 Dilution): a. Pipette 90 µL of 100% DMSO into a new, sterile, and clearly labeled microtube. b. Add 10 µL of the 10 mM primary stock solution to the 90 µL of DMSO. c. Vortex gently to mix. This creates a 1 mM solution, which is often more convenient for preparing a range of working concentrations.
-
Prepare Final Working Solutions: The final working solution is typically prepared at 100x or 1000x the highest desired concentration in the bioassay.[6] This allows for a final dilution into the assay plate that keeps the DMSO concentration low (e.g., 1% or 0.1%). a. Example: To achieve a final assay concentration range of 0.1 µM to 10 µM, you would prepare a series of working solutions. The highest working concentration needed would be 10 µM * 100 = 1000 µM or 1 mM (our intermediate stock). b. A serial dilution table (see Table 1) should be used to prepare the necessary concentrations from the 1 mM intermediate stock using the assay buffer or medium as the diluent.
Data Presentation: Serial Dilution Scheme
| Target Working Conc. (µM) | Starting Stock | Volume of Stock (µL) | Volume of Diluent (µL) | Final Volume (µL) |
| 1000 (1 mM) | 10 mM Primary | 10 | 90 (DMSO) | 100 |
| 500 | 1 mM Intermediate | 50 | 50 (Assay Buffer) | 100 |
| 200 | 1 mM Intermediate | 20 | 80 (Assay Buffer) | 100 |
| 100 | 1 mM Intermediate | 10 | 90 (Assay Buffer) | 100 |
| 50 | 500 µM Working | 50 | 50 (Assay Buffer) | 100 |
| 10 | 100 µM Working | 10 | 90 (Assay Buffer) | 100 |
Note: The choice of diluent (DMSO vs. Assay Buffer) for the working solutions depends on the compound's solubility at those concentrations. If precipitation is observed when diluting with an aqueous buffer, the working solutions may need to be prepared in DMSO.
Part 3: Dosing the Bioassay Plate
Causality: The final concentration of DMSO in the assay wells is a critical parameter. Most cell lines are sensitive to DMSO concentrations above 1%, with some showing stress or altered activity at levels as low as 0.25%.[3] Therefore, the final dilution step should be designed to keep the DMSO concentration well below 0.5% and, most importantly, consistent across all wells , including vehicle controls.
Methodology:
-
Add 1 µL of each working stock solution to 99 µL of medium in the corresponding wells of a 96-well plate. This 1:100 final dilution results in a final DMSO concentration of 1% (if working stocks are in 100% DMSO) or lower (if working stocks are diluted in aqueous buffer).
-
Mandatory Control: Prepare "vehicle control" wells that receive 1 µL of the same solvent mixture used for the compound dilutions (e.g., 1% DMSO in assay buffer) but without the test compound. This is essential to validate that any observed biological effect is due to the compound and not the solvent.
Quality Control and Validation
-
Visual Inspection: Always check for precipitation before using any stock solution, especially after thawing. If crystals are visible, warm the solution gently (to 37°C) and vortex or sonicate to redissolve.[1]
-
Concentration Verification (for GLP/GMP applications): For regulated studies, the concentration and purity of the primary stock solution should be verified using an analytical method such as HPLC-UV or LC-MS.
-
Functional Check: The ultimate validation is consistent performance in a well-characterized bioassay, showing a predictable dose-response relationship.
Storage and Stability Guidelines
Incorrect storage is a common source of experimental failure. Esters can be labile, and improper storage can lead to degradation.
-
Long-Term Storage (-20°C or -80°C): For storage longer than two weeks, dispense the 10 mM primary stock solution into single-use aliquots in sterile, tightly sealed amber polypropylene tubes and store at -20°C or -80°C.[7]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can force the compound out of solution, leading to precipitation upon thawing.[1] Aliquoting is the most effective strategy to prevent this. Use a fresh aliquot for each experiment.
-
Short-Term Storage (Ambient or 4°C): For daily use over a short period (up to two weeks), storing the primary stock at room temperature may be preferable to avoid precipitation caused by temperature cycling.[1] However, this must be balanced against the risk of hydrolysis if any moisture is present. Storing at 4°C is a common compromise.[7]
-
Protection from Light: Store all solutions in amber or opaque tubes to protect the compound from potential photodegradation.[8]
Visualization: Stock Solution Preparation Workflow
The following diagram illustrates the complete workflow from weighing the solid compound to dosing the final assay plate.
Caption: Workflow for preparing 3,5-Dimethylphenyl 5-bromo-2-furoate solutions.
References
-
Iversen, P. L., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 12(1), 1-6. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
-
Cheng, Y., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(15-16), 678-684. [Link]
-
Cold Spring Harbor Protocols. (2006). Stock Solutions. [Link]
-
Scribd. (n.d.). Bioassay Exact Dilution and Prep Pack. [Link]
-
Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? [Link]
-
Scribd. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. [Link]
-
University of Wisconsin–Madison Environment, Health & Safety. (n.d.). Chemical Storage. [Link]
-
Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 344-353. [Link]
-
PLA 3.0 Knowledge Center. (n.d.). Preparation schemes. [Link]
-
El-Shabrawy, Y. (2005). Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 847-853. [Link]
-
Innovation to Impact. (n.d.). I2I-SOP-43: Methods for Performing Calculations and Dilutions. [Link]
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- 2. quora.com [quora.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: Esterification of Sterically Hindered Phenols
Welcome to the technical support center for navigating the complexities of esterifying sterically hindered phenols. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these notoriously difficult substrates. Here, we move beyond standard protocols to provide in-depth, mechanistically-grounded troubleshooting advice.
The Challenge of Sterically Hindered Phenols
Esterifying phenols is a fundamental organic transformation. However, when the phenolic hydroxyl group is flanked by bulky substituents (e.g., tert-butyl, phenyl, or isopropyl groups at the ortho positions), its reactivity plummets. This is due to two primary factors:
-
Steric Hindrance: The bulky groups physically obstruct the approach of the acylating agent to the phenolic oxygen.
-
Reduced Nucleophilicity: The electron-donating nature of ortho-alkyl groups can, to a lesser extent, decrease the acidity of the phenolic proton, but more importantly, the steric environment impedes the effective orbital overlap required for nucleophilic attack.
Standard esterification conditions, such as refluxing with an acid chloride or anhydride in the presence of a simple base like pyridine or triethylamine, often result in low to no yield. This guide will help you diagnose the failure and select an effective solution.
Diagnostic Troubleshooting Flowchart
Before diving into the detailed FAQs, use this flowchart to quickly diagnose the potential cause of your esterification failure.
Caption: A flowchart to diagnose common esterification failure modes.
Troubleshooting Guide & FAQs
Question 1: Why is my sterically hindered phenol showing no reaction with standard acylating agents like acetyl chloride or acetic anhydride?
Answer:
This is the most common failure mode and points to a fundamental mismatch between the reactivity of your substrates. The electrophilicity of the acylating agent is insufficient to overcome the low nucleophilicity and steric barrier of the phenol.
-
Causality: In a standard acylation, the phenolic oxygen must attack the carbonyl carbon of the acyl chloride or anhydride. With bulky groups shielding the oxygen, this attack is kinetically very slow. A simple base like triethylamine (TEA) or pyridine is often not strong enough to significantly enhance the reaction rate.
-
Solution: Increase the Electrophilicity of the Acylating Agent. The key is to generate a much more reactive acylating intermediate in situ. This is the principle behind several powerful esterification methods:
-
Steglich Esterification: This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in combination with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[1][2][3] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophile, then intercepts this intermediate to form an N-acylpyridinium salt.[4][5] This salt is an exceptionally strong acylating agent that can be attacked even by a hindered phenol.[4]
-
Yamaguchi Esterification: This is often the go-to method for highly hindered substrates.[6] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent). This mixed anhydride is then reacted with the hindered phenol in the presence of a stoichiometric amount of DMAP.[6][7] The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the desired carboxylic acid, generating the highly reactive N-acylpyridinium salt.
-
Question 2: My reaction is very slow and stops at ~50% conversion, even with heating. How can I drive it to completion?
Answer:
This suggests that while the chosen method has some efficacy, the activation energy barrier is still too high for all the starting material to be consumed in a reasonable timeframe, or an equilibrium is being reached.
-
Causality: The reaction conditions are suboptimal. This could be due to an inadequate catalyst, insufficient temperature, or an inappropriate solvent that does not favor the transition state.
-
Solutions:
-
Switch to a More Powerful Catalyst: If you are using a base like pyridine, switching to DMAP is a crucial first step.[8][9] DMAP is a hypernucleophilic acylation catalyst that is orders of magnitude more effective than pyridine.[4]
-
Employ Lewis Acid Catalysis: Lewis acids like scandium(III) triflate (Sc(OTf)₃) can be extremely effective catalysts for acylation reactions.[8] They work by coordinating to the carbonyl oxygen of the acylating agent, which significantly increases its electrophilicity and makes it more susceptible to attack by the weakly nucleophilic phenol.
-
Optimize Reaction Conditions:
-
Temperature: For difficult acylations, higher temperatures (e.g., refluxing in toluene or xylene) may be necessary to overcome the activation energy barrier.
-
Solvent: A switch to a non-polar, aprotic solvent like toluene or dichloromethane (DCM) is often beneficial. These solvents do not solvate the nucleophile as strongly as polar solvents, potentially increasing its reactivity.
-
-
| Catalyst / Method | Typical Conditions | Advantages | Disadvantages |
| Pyridine/TEA | Reflux in DCM, Toluene | Simple, inexpensive | Ineffective for hindered phenols |
| DCC/DMAP (Steglich) | DCM, 0°C to RT | Mild conditions, good for many hindered substrates[2][3] | DCC can be an allergen; DCU byproduct can be hard to remove[10] |
| Yamaguchi Reagent/DMAP | Toluene, RT to reflux | Excellent for highly hindered substrates, high yields[6] | Two-step procedure often recommended |
| Sc(OTf)₃ | Acetonitrile, RT to 80°C | Highly effective Lewis acid catalyst[8][9] | Can be expensive, requires anhydrous conditions |
Question 3: My reaction works, but I get a messy mixture of products. What are the likely side reactions and how can I suppress them?
Answer:
With phenols, especially under harsh conditions (strong acids or high heat), you must be vigilant for electrophilic aromatic substitution side reactions.
-
Causality: The Fries Rearrangement. The primary culprit is often the Fries Rearrangement .[11][12] This is a Lewis acid-catalyzed or thermally-induced isomerization of the desired phenolic ester product into ortho- and para-hydroxy aryl ketones.[13][14] The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich aromatic ring.[14]
-
Thermodynamic vs. Kinetic Control: The Fries rearrangement highlights the concept of kinetic versus thermodynamic products.[15][16][17] The O-acylated ester is the kinetic product (formed faster), while the C-acylated hydroxy ketones are often the more stable thermodynamic products .[18] At low temperatures, the formation of the kinetic ester is favored. At high temperatures, the reaction can equilibrate to the more stable thermodynamic C-acylated products.[12][15]
-
-
Solutions:
-
Use Milder Conditions: Avoid strong Lewis acids like AlCl₃ if possible, as they are classic promoters of the Fries rearrangement.[13] Opt for coupling-reagent based methods (Steglich, Yamaguchi) that operate under milder, often neutral or basic conditions.[1][3]
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Low temperatures strongly favor the kinetic O-acylation product over the thermodynamic C-acylation product.[12]
-
Choose the Right Base: Using a non-nucleophilic, sterically hindered base can help prevent side reactions by minimizing unwanted interactions with the acylating agent or product.
-
Advanced Methodologies and Protocols
Protocol 1: General Procedure for Steglich Esterification of a Hindered Phenol
This protocol is a good starting point for moderately hindered systems.
-
To a stirred solution of the carboxylic acid (1.0 eq), the sterically hindered phenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.1 M) at 0°C under an inert atmosphere (N₂ or Ar), add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to 0°C and filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, then saturated NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Yamaguchi Esterification
This is a highly reliable method for severely hindered substrates.[6][19]
-
Formation of the Mixed Anhydride: To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere, add triethylamine (1.1 eq). Stir for 10 minutes, then add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise. Stir the resulting mixture at room temperature for 1-2 hours.
-
Esterification: In a separate flask, dissolve the sterically hindered phenol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.
-
Filter the mixed anhydride solution from step 1 through a pad of Celite directly into the phenol/DMAP solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualization of Key Mechanism
Caption: Catalytic cycle for DMAP in a Steglich-type esterification.
References
- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.PMC.
-
Yamaguchi esterification. Wikipedia.[Link]
-
Yamaguchi Esterification. Organic Chemistry Portal.[Link]
-
Fries rearrangement. ChemEurope.com.[Link]
-
Fries rearrangement. Wikipedia.[Link]
- ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions.PMC.
- Green Chemistry.Royal Society of Chemistry.
-
Yamaguchi reagent – Reagent of the month June. SigutLabs.[Link]
-
Modified Yamaguchi Reagent: Convenient and Efficient Esterification. Taylor & Francis Online.[Link]
-
Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed.[Link]
-
Synthesis of Esters. NPTEL.[Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.[Link]
-
Steglich Esterification. Organic Chemistry Portal.[Link]
-
Fries Rearrangement. Organic Chemistry Portal.[Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI.[Link]
-
What is the Fries Rearrangement Reaction? BYJU'S.[Link]
-
The Role of DMAP in Steglich Esterification and Beyond. Modern-Chemistry.com.[Link]
-
Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate.[Link]
-
Thermodynamic analysis of phenol acylation with acetic acid. SciELO Brasil.[Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT.[Link]
-
Steglich esterification. Wikipedia.[Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications.[Link]
-
Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. MDPI.[Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data.[Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC.[Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[Link]
-
Ester synthesis by esterification. Organic Chemistry Portal.[Link]
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications.[Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry.[Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.[Link]
-
Thermodynamic and kinetic reaction control. Wikipedia.[Link]
-
Steglich Esterification. SynArchive.[Link]
- Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate.[Link]
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- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
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- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yamaguchi Esterification [organic-chemistry.org]
- 8. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
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- 19. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
Minimizing hydrolysis of 3,5-Dimethylphenyl 5-bromo-2-furoate in aqueous media
A Guide to Minimizing Hydrolysis in Aqueous Media
Welcome to the technical support center for 3,5-Dimethylphenyl 5-bromo-2-furoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the hydrolytic stability of this compound in aqueous environments. As Senior Application Scientists, we have compiled this guide based on established principles of physical organic chemistry and extensive experience in handling ester-containing compounds.
Frequently Asked Questions (FAQs)
Q1: I'm observing a time-dependent decrease in the concentration of my stock solution of 3,5-Dimethylphenyl 5-bromo-2-furoate in an aqueous buffer. What is likely happening?
This is a classic sign of hydrolysis. The ester linkage in 3,5-Dimethylphenyl 5-bromo-2-furoate is susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions. This process breaks the ester bond, yielding 5-bromo-2-furoic acid and 3,5-dimethylphenol. The rate of this degradation is highly dependent on the pH and temperature of your aqueous medium.
Q2: Why is the ester bond in this specific molecule so prone to hydrolysis?
Several structural features of 3,5-Dimethylphenyl 5-bromo-2-furoate contribute to its hydrolytic instability:
-
The Furoate Ring: The furan ring is an electron-withdrawing group, which makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water.
-
The Phenyl Ester: Phenyl esters are generally more reactive than alkyl esters due to the electron-withdrawing nature of the phenyl group, which stabilizes the leaving group (the phenolate ion).
-
Substitution on the Phenyl Ring: While the two methyl groups on the phenyl ring are electron-donating, their effect is often not sufficient to counteract the inherent reactivity of the furoate ester.
Troubleshooting Guide: Minimizing Hydrolysis
Issue 1: Rapid Degradation in Neutral or Basic Buffers
Root Cause Analysis:
Ester hydrolysis is significantly accelerated under basic conditions (saponification). The hydroxide ion is a much stronger nucleophile than water, leading to a rapid, second-order reaction that is effectively irreversible. Even at a neutral pH of 7, the concentration of hydroxide ions is sufficient to cause noticeable degradation over time.
Solution Pathway:
-
pH Optimization: The primary strategy to minimize hydrolysis is to work at an acidic pH. For most esters, the rate of hydrolysis is slowest in the pH range of 3 to 5. It is crucial to determine the optimal pH for your specific experimental system.
-
Buffer Selection: The choice of buffer is critical. Avoid buffers that can act as nucleophiles and catalyze hydrolysis, such as phosphate and carbonate buffers, especially at higher concentrations. Citrate and acetate buffers are generally preferred for maintaining an acidic pH.
Experimental Protocol: pH Stability Study
This protocol will help you determine the optimal pH for the stability of 3,5-Dimethylphenyl 5-bromo-2-furoate.
Materials:
-
3,5-Dimethylphenyl 5-bromo-2-furoate
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Buffer solutions at various pH values (e.g., pH 3, 4, 5, 6, 7, and 8)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a concentrated stock solution of 3,5-Dimethylphenyl 5-bromo-2-furoate in ACN or DMSO.
-
In separate vials, dilute the stock solution to a final concentration (e.g., 10 µM) in each of the buffer solutions.
-
Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC to determine the initial concentration.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots from each vial into the HPLC.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time for each pH. The pH with the slowest degradation rate is the optimal pH for your experiments.
Data Interpretation:
| pH | Half-life (t½) at 25°C (Hypothetical Data) |
| 3 | > 72 hours |
| 4 | > 48 hours |
| 5 | ~ 24 hours |
| 6 | ~ 8 hours |
| 7 | ~ 2 hours |
| 8 | < 30 minutes |
This table illustrates the expected trend of increased stability at lower pH values.
Issue 2: Hydrolysis Occurring Even at Optimal pH
Root Cause Analysis:
While an acidic pH minimizes hydrolysis, it does not completely stop it. Temperature is another critical factor that can significantly accelerate the rate of degradation. For every 10°C increase in temperature, the rate of many chemical reactions, including hydrolysis, can double or triple.
Solution Pathway:
-
Temperature Control: Whenever possible, conduct your experiments at reduced temperatures. Preparing solutions in an ice bath and storing them at 4°C can dramatically extend the stability of your compound.
-
Co-solvents: The presence of a water-miscible organic co-solvent can decrease the rate of hydrolysis by reducing the concentration and activity of water.
Experimental Protocol: Co-solvent Stability Study
Materials:
-
3,5-Dimethylphenyl 5-bromo-2-furoate
-
Optimal pH buffer (determined from the previous experiment)
-
Co-solvents: DMSO, Ethanol, Propylene glycol
-
HPLC system
Procedure:
-
Prepare a concentrated stock solution of the compound in the chosen co-solvent.
-
Prepare a series of solutions in the optimal pH buffer containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Maintain a consistent final concentration of the compound across all solutions.
-
Incubate the solutions at a constant temperature and monitor the degradation over time using HPLC, as described in the pH stability study.
Data Interpretation:
| Co-solvent (10% v/v) | Half-life (t½) at 25°C in pH 4 Buffer (Hypothetical Data) |
| None | ~ 36 hours |
| Ethanol | ~ 48 hours |
| Propylene Glycol | ~ 60 hours |
| DMSO | ~ 72 hours |
This table shows the potential stabilizing effect of co-solvents.
Advanced Strategies for Enhancing Stability
Lyophilization and Reconstitution
For long-term storage, it is highly recommended to store 3,5-Dimethylphenyl 5-bromo-2-furoate as a dry powder or as a lyophilized solid. Reconstitute the compound in a suitable organic solvent (e.g., DMSO) immediately before use and then dilute it into your aqueous buffer.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, sequestering the ester group from the aqueous environment and thereby reducing its susceptibility to hydrolysis. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good aqueous solubility.
Visualizing the Workflow
Caption: Workflow for minimizing hydrolysis of 3,5-Dimethylphenyl 5-bromo-2-furoate.
Caption: Factors influencing the hydrolysis of the target ester.
References
-
Yoshida, M., Uchida, T., & Usui, F. (2018). The effect of pH on the hydrolysis of ester-containing drugs. Journal of Drug Delivery Science and Technology, 45, 163-169. [Link]
-
Wang, W. (1999). Instability, stabilization, and formulation of liquid protein pharmaceuticals. International Journal of Pharmaceutics, 185(2), 129-188. [Link]
-
Li, S., & Thompson, D. H. (2005). Controlling drug release from biodegradable polymer matrices. Journal of Pharmaceutical Sciences, 94(8), 1647-1660. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
Overcoming solubility issues of 3,5-Dimethylphenyl 5-bromo-2-furoate in cell culture
Technical Support Center: 3,5-Dimethylphenyl 5-bromo-2-furoate
Welcome to the technical support center for 3,5-Dimethylphenyl 5-bromo-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and application of this compound in cell culture experiments, with a primary focus on overcoming its inherent solubility issues.
While specific literature on 3,5-Dimethylphenyl 5-bromo-2-furoate is not widely available, its chemical structure—a brominated furoate ester with a dimethylphenyl group—suggests it is a hydrophobic molecule with low aqueous solubility. Such characteristics are common among many small molecule drug candidates and require careful preparation to ensure accurate and reproducible experimental results. This guide synthesizes established principles of compound management and cell culture to provide you with robust, field-proven strategies for success.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter when working with 3,5-Dimethylphenyl 5-bromo-2-furoate in a question-and-answer format.
Q1: My compound precipitated immediately after I added my DMSO stock solution to the cell culture medium. What happened and how can I fix it?
A1: This is a classic case of "solvent shock."[1] Your compound is likely soluble in 100% dimethyl sulfoxide (DMSO) but crashes out of solution when it encounters the aqueous environment of your cell culture medium. The rapid change in solvent polarity causes the compound to aggregate and precipitate.[1]
Immediate Solutions:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your experiment. You may be exceeding its maximum solubility in the final medium.[1]
-
Use a Lower Stock Concentration: Prepare a more dilute stock solution in DMSO. This will require you to add a larger volume to your medium, but it allows for slower, more gentle mixing, which can prevent localized high concentrations and precipitation.[1][2]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your full volume of medium, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of phosphate-buffered saline (PBS) or serum-free medium, then add this intermediate dilution to your final culture medium. This gradual reduction in solvent polarity can keep the compound in solution.[3]
-
Enhance Mixing: Add the stock solution to the medium while gently vortexing or swirling the tube/flask. This rapid dispersal can prevent the formation of localized concentration gradients that lead to precipitation.[1]
Q2: The compound appears to dissolve initially, but I see a precipitate in my culture plates after several hours of incubation at 37°C. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the compound's stability and interactions with the culture environment over time.
Potential Causes and Solutions:
-
Temperature Effects: While warming can sometimes aid solubility, some compounds are less stable at 37°C and can degrade or precipitate over time.[1][4] There isn't an easy fix for inherent thermal instability, but confirming this is the issue is a key first step.
-
Interaction with Media Components: Your compound might be interacting with proteins in the fetal bovine serum (FBS) or other components in the medium, leading to the formation of insoluble complexes.[1] Try reducing the serum concentration or, if your cells can tolerate it, use a serum-free medium to see if the problem persists.
-
pH Shifts: Cell metabolism can cause the pH of the culture medium to decrease over time. This change in pH can alter the ionization state of your compound, thereby reducing its solubility.[1] Ensure your medium has a robust buffering system (like HEPES) if you suspect significant pH changes.
Q3: I'm concerned that the solvent I'm using to dissolve the compound is affecting my cells. How do I control for this?
A3: This is a critical consideration. Organic solvents like DMSO can be toxic to cells, especially at higher concentrations.[5][6] It is essential to determine a safe concentration for your specific cell line and to include a vehicle control in all experiments.
Best Practices:
-
Determine Solvent Tolerance: Before starting your main experiment, perform a dose-response curve with the solvent alone (e.g., DMSO) on your cells. Test a range of concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) and measure cell viability using an assay like MTT or Trypan Blue exclusion after the desired incubation time.[7][8] This will establish the maximum tolerated solvent concentration.
-
Include a Vehicle Control: For every experiment, you must have a "vehicle control." This is a culture of cells treated with the same final concentration of the solvent (e.g., 0.5% DMSO) as your experimental groups but without the compound.[9] This allows you to distinguish the effects of the compound from the effects of the solvent.
-
Minimize Final Solvent Concentration: As a general rule, aim to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[5][8] Many robust cell lines can tolerate up to 1%, but sensitive or primary cells may show stress at lower concentrations.[5][10]
Part 2: Step-by-Step Protocol: Preparing Stock and Working Solutions
The accuracy of your results is fundamentally dependent on the precise preparation of your compound solutions.[11][12]
Objective: To prepare a 10 mM stock solution of 3,5-Dimethylphenyl 5-bromo-2-furoate (MW: 313.15 g/mol ) in DMSO and dilute it to a final concentration of 10 µM in cell culture medium.
Materials:
-
3,5-Dimethylphenyl 5-bromo-2-furoate powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps[13]
-
Calibrated analytical balance[11]
-
Calibrated micropipettes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Protocol Steps:
-
Calculate Mass for Stock Solution:
-
To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass = 0.010 mol/L * 0.001 L * 313.15 g/mol * 1000 mg/g = 3.13 mg
-
-
Prepare the 10 mM Stock Solution:
-
Aseptically weigh out 3.13 mg of the compound and transfer it to a sterile tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.[12] Gentle warming or brief sonication can be used if dissolution is difficult, but be mindful of compound stability.[12]
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.[12] Store at -20°C or -80°C as recommended for the compound.[3]
-
-
Prepare the 10 µM Working Solution (in 10 mL of medium):
-
Use the C1V1 = C2V2 formula:
-
C1 = 10 mM (10,000 µM)
-
V1 = ?
-
C2 = 10 µM
-
V2 = 10 mL
-
V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL
-
-
Pre-warm your 10 mL of cell culture medium to 37°C.
-
While gently swirling the medium, add the 10 µL of the 10 mM DMSO stock solution. Pipette slowly and directly into the medium, not against the side of the tube.
-
Cap the tube and gently invert 5-10 times to ensure homogeneity. Do not vortex vigorously, as this can damage media components.
-
Visually inspect for any signs of precipitation.
-
The final DMSO concentration will be (10 µL / 10,000 µL) * 100% = 0.1% , which is well-tolerated by most cell lines.[5][14]
-
Part 3: Advanced Solubilization Strategies
If DMSO proves insufficient or its concentration is a limiting factor, several advanced formulation strategies can be employed.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate hydrophobic molecules, like your compound, forming a water-soluble "inclusion complex."[16][17][18]
-
How it works: The cyclodextrin acts as a carrier molecule, effectively shielding the hydrophobic drug from the aqueous environment.
-
Commonly used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in cell culture applications due to its high aqueous solubility and low toxicity.[15]
-
Consideration: You will need to empirically determine the optimal ratio of compound to cyclodextrin for effective solubilization.
Co-solvents and Surfactants: For particularly challenging compounds, a combination of solvents or the use of non-ionic surfactants may be necessary.
-
Co-solvents: Using a mixture of solvents like ethanol, polyethylene glycol (PEG), or glycerol along with DMSO can sometimes improve solubility.[2]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2][19]
-
Caution: These agents must be tested for cytotoxicity on your specific cell line, as they can disrupt cell membranes.[7]
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is the maximum concentration of DMSO my cells can tolerate?
-
A: This is cell-line dependent. While a general guideline is to stay below 0.5%, some robust cancer cell lines can tolerate up to 1% or slightly more, whereas primary cells or stem cells can be sensitive to concentrations as low as 0.1%.[5][10][20] It is imperative to perform a dose-response cytotoxicity assay for DMSO on your specific cell line.[7]
-
-
Q: How should I store my compound? As a powder or as a stock solution?
-
A: For long-term storage, the powder form stored under the manufacturer's recommended conditions (typically -20°C, desiccated) is most stable.[3] For short-term, regular use, a concentrated stock solution in anhydrous DMSO, aliquoted to avoid freeze-thaw cycles and stored at -80°C, is practical and common practice in compound management.[3][21]
-
-
Q: Can I use sonication or heat to dissolve my compound?
-
A: Yes, but with caution. Brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (e.g., to 37°C) can help dissolve stubborn compounds.[12] However, you must consider the compound's stability. Excessive heat or sonication can cause degradation, altering its chemical structure and biological activity.
-
-
Q: How can I verify the concentration of my compound in the final medium?
-
A: For most cell culture experiments, precise preparation is assumed to yield the correct final concentration. However, for rigorous studies, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the amount of soluble compound in the cell culture medium after preparation and filtration.[22][23][24] This is particularly useful when developing a new solubilization protocol.
-
Data & Visualization
Table 1: Common Organic Solvents and Recommended Final Concentrations in Cell Culture
| Solvent | Log P | Common Use | Recommended Max. Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | -1.35 | Primary solvent for hydrophobic compounds | ≤ 0.5% [5][8] | Can induce cell differentiation or stress at higher concentrations.[20] |
| Ethanol (EtOH) | -0.31 | Solvent for moderately polar compounds | ≤ 0.5% [7] | Volatile; ensure accurate pipetting. Can be toxic at higher concentrations.[6] |
| Methanol (MeOH) | -0.77 | Less common due to higher toxicity | ≤ 0.1% | More cytotoxic than ethanol; use with caution.[6] |
| Acetone | -0.24 | Used for some compounds | ≤ 0.5% | Can be less cytotoxic than DMSO for some cell lines.[7] |
Log P is a measure of lipophilicity. Data compiled from multiple sources.[6][7]
Diagram 1: Troubleshooting Workflow for Compound Precipitation
This diagram outlines a logical sequence of steps to diagnose and solve solubility issues.
Caption: A decision tree for troubleshooting compound precipitation in cell culture.
References
-
Touro College. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link].
- Ghafourian, T., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology.
-
Reddit. Maximum DMSO concentration in media for cell culture? r/labrats. (2023). Available at: [Link].
-
ResearchGate. What the concentration of DMSO you use in cell culture assays? (2016). Available at: [Link].
-
ResearchGate. What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? (2014). Available at: [Link].
-
LifeTein. DMSO usage in cell culture. (2023). Available at: [Link].
- Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Progress in Nutrition.
-
SID. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). Available at: [Link].
-
Touro College. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2012). Available at: [Link].
- de Oliveira, D. P., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal.
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Available at: [Link].
-
ResearchGate. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). Available at: [Link].
-
Roquette. How can cyclodextrins enhance solubility? (2025). Available at: [Link].
-
MDPI. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2021). Available at: [Link].
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. Available at: [Link].
-
Bitesize Bio. How to Make Accurate Stock Solutions. (2025). Available at: [Link].
-
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Available at: [Link].
-
BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. (2014). Available at: [Link].
-
Enfanos. Preparation of Stock Solutions. Available at: [Link].
-
Frontiers. Copolymers in Formulations: Improving Solubility, Bioavailability, and Anticancer Activity of Molecules. Available at: [Link].
-
ResearchGate. How can I dissolve hydrophobic compounds in DMEM media? (2015). Available at: [Link].
-
The Center for Professional Innovation & Education. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024). Available at: [Link].
-
MDPI. In Vitro Dissolution Methods for Hydrophilic and Hydrophobic Porous Silicon Microparticles. (2014). Available at: [Link].
-
The Royal Society Publishing. Determining drug release rates of hydrophobic compounds from nanocarriers. (2016). Available at: [Link].
-
Organomation. What is Sample Concentration. Available at: [Link].
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link].
-
World Health Organization. Guidelines for drinking-water quality. Available at: [Link].
-
ResearchGate. A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). Available at: [Link].
-
WH Labs. Chemical Composition Analysis: Techniques for Accurate Testing. Available at: [Link].
- Mapa, S. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX.
- Google Patents. Process for improving the solubility of cell culture media. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. lifetein.com [lifetein.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
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- 17. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 19. Frontiers | Copolymers in Formulations: Improving Solubility, Bioavailability, and Anticancer Activity of Molecules [frontiersin.org]
- 20. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
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- 24. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Resolving NMR Spectral Overlap in 3,5-Dimethylphenyl 5-bromo-2-furoate Analysis
Welcome to the technical support guide for resolving NMR spectral overlap when analyzing 3,5-Dimethylphenyl 5-bromo-2-furoate. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with signal resolution in their NMR spectra. Here, we will explore the root causes of spectral overlap and provide a series of troubleshooting strategies and detailed protocols to help you obtain clear, interpretable data.
Understanding the Challenge: Spectral Overlap in Aromatic Esters
The analysis of aromatic esters like 3,5-Dimethylphenyl 5-bromo-2-furoate by ¹H NMR spectroscopy can often be complicated by spectral overlap. This occurs when the chemical shifts of different protons are very similar, causing their signals to merge into a single, broad peak or a complex multiplet.[1][2] In this particular molecule, the protons on the 3,5-dimethylphenyl ring and the 5-bromo-2-furoate moiety can have closely spaced resonances, making unambiguous assignment and coupling constant analysis difficult.[3]
Several factors contribute to this phenomenon, including the electronic effects of the ester linkage, the bromine substituent, and the methyl groups, as well as the relative orientation of the two aromatic rings. Resolving this overlap is crucial for confirming the structure and purity of the compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the NMR analysis of 3,5-Dimethylphenyl 5-bromo-2-furoate.
Q1: My ¹H NMR spectrum shows a complex, unresolved multiplet in the aromatic region. How can I simplify this?
A1: Initial Approach: Solvent-Induced Chemical Shift Changes
The chemical shift of a proton is sensitive to its local environment, which includes the surrounding solvent molecules.[4][5] By changing the NMR solvent, you can often induce differential shifts in the proton resonances, leading to better separation of overlapping signals.[1] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective due to their anisotropic magnetic properties, which can cause significant upfield or downfield shifts depending on the orientation of the solute molecule relative to the solvent's ring current.[4][5]
Protocol for Solvent Screening:
-
Prepare Samples: Dissolve equivalent amounts of your 3,5-Dimethylphenyl 5-bromo-2-furoate sample in a series of deuterated NMR solvents. A good starting selection would be Chloroform-d (CDCl₃), Acetone-d₆, and Benzene-d₆.[1]
-
Acquire Spectra: Obtain a standard ¹H NMR spectrum for each sample under identical acquisition parameters (e.g., temperature, number of scans).
-
Analyze and Compare: Carefully compare the aromatic regions of the resulting spectra. Look for changes in chemical shifts and resolution of the multiplets.
Data Summary: Expected Solvent Effects on Aromatic Protons
| Solvent | Expected Effect on Aromatic Resonances | Rationale |
| Chloroform-d (CDCl₃) | Standard reference spectrum. | A common, relatively non-interacting solvent. |
| Acetone-d₆ | May induce moderate downfield shifts. | The polar nature of acetone can interact with the ester group.[6] |
| Benzene-d₆ | Can cause significant upfield or downfield shifts. | Anisotropic effects of the benzene ring can lead to better dispersion.[4] |
Q2: Changing the solvent didn't fully resolve the overlapping signals. What is the next step?
A2: Advanced Technique: Variable Temperature (VT) NMR
If solvent screening is insufficient, variable temperature (VT) NMR can be a powerful tool.[7][8] Changing the temperature can alter the populations of different conformers of the molecule. Since the observed chemical shift is a weighted average of the chemical shifts of these conformers, changing their relative populations can lead to changes in the observed chemical shifts and potentially resolve overlapping signals.[9] This is particularly effective for molecules with rotational freedom, such as the bond between the ester oxygen and the phenyl ring in your compound.
Workflow for Variable Temperature NMR:
Caption: Workflow for Variable Temperature NMR Experiment.
Detailed Protocol for VT NMR:
-
Sample Preparation: Prepare a sample of 3,5-Dimethylphenyl 5-bromo-2-furoate in a solvent that has a wide liquid range, such as toluene-d₈ or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the NMR tube is properly rated for the intended temperature range.[7]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation: Gradually increase the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.[7] Monitor the spectrum for changes in resolution. Be careful not to exceed the boiling point of the solvent.
-
Low-Temperature Analysis: If high temperatures do not yield the desired resolution, perform the experiment at lower temperatures, again in a stepwise manner.
-
Data Analysis: Compare the series of spectra to identify the temperature at which the best signal separation is achieved.
Q3: I still have some overlapping signals. Are there any other methods I can try?
A3: Utilizing Lanthanide Shift Reagents (LSRs)
Lanthanide shift reagents are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's protons.[10][11] The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion.[11] For 3,5-Dimethylphenyl 5-bromo-2-furoate, the LSR will coordinate to the Lewis basic ester carbonyl oxygen, causing the protons closer to this site to experience a larger shift.[12] This can effectively spread out the spectrum and resolve overlapping signals.
Experimental Protocol for Using Lanthanide Shift Reagents:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a dry, aprotic solvent like CDCl₃.
-
Addition of LSR: Add a small, known amount of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.
-
Incremental Additions: Acquire a spectrum after each addition of the LSR. Continue adding small increments of the LSR and acquiring spectra until the desired resolution is achieved or until significant line broadening occurs.
-
Data Analysis: Plot the chemical shift of each proton resonance as a function of the LSR concentration. This can help in assigning the protons based on their proximity to the coordination site.
Comparison of Common Lanthanide Shift Reagents:
| Reagent | Typical Shift Direction | Comments |
| Eu(fod)₃ | Downfield | Most commonly used for inducing downfield shifts.[11] |
| Pr(fod)₃ | Upfield | Useful for shifting signals to higher field to avoid overlap with other downfield resonances.[10] |
Q4: Are there any 2D NMR techniques that can help with this problem?
A4: The Power of Two-Dimensional NMR
When 1D NMR techniques are insufficient, 2D NMR spectroscopy is the definitive solution for resolving spectral overlap.[13][14][15][16] By spreading the NMR signals into two frequency dimensions, even severely overlapping peaks in the 1D spectrum can be resolved.[13][17]
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar (J) coupled to each other.[16] Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing you to trace out the spin systems within the molecule. This is invaluable for assigning the protons on both the phenyl and furoate rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[13] Since ¹³C spectra are generally much better dispersed than ¹H spectra, an HSQC experiment can resolve the signals of protons that are attached to different carbon atoms, even if the proton chemical shifts are identical.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is extremely useful for connecting the different fragments of the molecule, for example, by observing a correlation between the furoate protons and the carbonyl carbon of the ester.
Logical Flow for 2D NMR Analysis:
Caption: Logical workflow for 2D NMR-based structural elucidation.
References
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
Hore, P. J. (n.d.). NMR Data Processing. Retrieved from [Link]
-
Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Cockerill, A. F., Davies, G. L. O., Harden, R. C., & Rackham, D. M. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 73(6), 553–588.
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
- Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1836.
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]
- ACS Publications. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. ACS Omega.
-
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]
- arXiv. (2025).
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]
-
NMRProcFlow. (n.d.). Spectral pre-processing for 1D NMR. Retrieved from [Link]
-
AZoM. (2025). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]
- bioRxiv. (2022).
-
UCSB Chemistry and Biochemistry. (n.d.). 2D NMR. Retrieved from [Link]
-
JoVE. (2024). Chemical Shift: Internal References and Solvent Effects. Retrieved from [Link]
- arXiv. (2025). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits.
-
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(57), 36225-36232.
-
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information: Aerobic Oxidative α-Arylation of Furans with Boronic Acids via Pd(II)
-
Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
- Wiley Online Library. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 55(1), 33-47.
-
Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]
-
DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. One moment, please... [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
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- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 9. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. 2D NMR [nmr.chem.ucsb.edu]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Alternative reagents for coupling 5-bromo-2-furoic acid with 3,5-dimethylphenol
Technical Support Center: Esterification Protocols Ticket Subject: Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to couple 5-bromo-2-furoic acid (an electron-deficient heteroaromatic acid) with 3,5-dimethylphenol (a sterically modified, weak nucleophile).[1]
The Problem: Standard Steglich esterification (DCC/DMAP) often fails here. Phenols are significantly less nucleophilic than aliphatic alcohols (
The Solution: We recommend shifting away from carbodiimides (DCC/EDC) entirely.[1] Below are three validated protocols tailored to your specific constraints: T3P (High Purity/Green), Oxalyl Chloride (Scale-Up/Robust), and COMU (High Throughput).
Part 1: Reagent Selection Guide
Use the following decision matrix to select the best protocol for your current project phase.
Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale, purification capabilities, and cost constraints.
Part 2: Detailed Protocols
Protocol A: The "Green & Clean" Route (T3P)
Best For: Medicinal chemistry, avoiding chromatography, and ensuring high purity.[1] Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the furoic acid.[1] The byproduct is water-soluble propylphosphonic acid, allowing for a simple aqueous wash workup.[2]
Reagents:
-
3,5-dimethylphenol (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (3.0 equiv)[1] -
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]
Step-by-Step:
-
Dissolution: Dissolve 5-bromo-2-furoic acid and 3,5-dimethylphenol in EtOAc (5-10 volumes).
-
Base Addition: Cool to 0°C. Add
dropwise. (Note: The solution may darken slightly; this is normal for phenols in base).[1] -
Activation: Add T3P solution dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Workup (The "Magic" Step):
-
Result: Usually yields >90% pure ester without column chromatography.[1]
Protocol B: The "Robust" Route (Oxalyl Chloride)
Best For: Scale-up (>10g), cost-efficiency, and forcing stubborn reactions.[1] Mechanism: Converts the acid to the acid chloride using DMF catalysis (Vilsmeier-Haack intermediate), which is a "hyper-electrophile" capable of reacting with the weak phenol nucleophile.
Reagents:
-
Oxalyl Chloride (1.2 equiv)[1]
-
DMF (Catalytic, 2-3 drops)
-
3,5-dimethylphenol (1.0 equiv)
-
Base: Pyridine (excess) or
(1.5 equiv)[1] -
Solvent: DCM or Toluene[1]
Step-by-Step:
-
Acid Chloride Formation:
-
Suspend 5-bromo-2-furoic acid in dry DCM under
. -
Add catalytic DMF.[1]
-
Add Oxalyl Chloride dropwise at 0°C. (Caution: Gas evolution of CO/CO2/HCl).[1]
-
Stir at RT for 2 hours until gas evolution ceases and the solution clears.
-
Critical Step: Evaporate the solvent/excess oxalyl chloride to dryness (removes HCl).[1] Redissolve the residue in fresh DCM.
-
-
Coupling:
-
In a separate flask, dissolve 3,5-dimethylphenol and Pyridine in DCM.
-
Add the fresh acid chloride solution dropwise to the phenol mixture at 0°C.
-
-
Completion: Stir at RT for 2 hours.
-
Workup: Wash with 1M HCl (to remove pyridine), then Sat.
, then Brine.[1]
Part 3: Comparative Data Analysis
Table 1: Reagent Performance Comparison for Phenolic Esterification
| Feature | DCC/DMAP (Standard) | T3P (Recommended) | Oxalyl Chloride |
| Yield (Typical) | 40–60% | 85–95% | 90–98% |
| Purification | Difficult (Urea removal) | Easy (Extraction only) | Moderate (Standard workup) |
| Moisture Sensitivity | High | Low | High |
| Atom Economy | Poor | Moderate | High |
| Toxicity | High (Allergen) | Low (Non-toxic) | High (Corrosive/Toxic Gas) |
Part 4: Troubleshooting & FAQs
Q1: I am seeing a new spot on TLC that is NOT the product or the starting material. What is it?
-
Diagnosis: If using DCC, this is likely the N-acylurea .[1] This forms when the phenol fails to attack the active intermediate fast enough.[1]
-
Fix: Switch to Protocol A (T3P) . T3P does not form stable unreactive byproducts in this manner.[1] If you must use DCC, add the phenol before the DCC, and ensure you use 10-20 mol% DMAP to accelerate the acyl transfer.
Q2: Will the bromine on the furan ring survive these conditions?
-
Analysis: Yes. The C-Br bond on the furan ring is
hybridized and relatively stable. -
Caution: Avoid using palladium catalysts or radical initiators (AIBN) during the process.[1] Also, avoid using magnesium or lithium metal, which could cause halogen-metal exchange. The protocols listed above (T3P, Oxalyl Chloride) are chemically compatible with aryl bromides.[1]
Q3: The reaction with Oxalyl Chloride turned black/tarry.
-
Diagnosis: Furan rings are electron-rich (despite the carbonyl) and can polymerize in the presence of strong mineral acids.[1]
-
Fix: Ensure you are using Oxalyl Chloride , not Thionyl Chloride (
).[1] Thionyl chloride produces heat and which can degrade sensitive furans.[1] Furthermore, ensure you keep the temperature at 0°C during the addition phase.
Q4: Can I use Mitsunobu conditions (DEAD/PPh3)?
-
Answer: No. Mitsunobu coupling typically requires an acidic component (nucleophile) and an alcohol (electrophile source).[1] Here, you have an acid and a phenol (which acts as the alcohol).[1] Phenols cannot be activated by DEAD/PPh3 to be attacked by a carboxylate because the resulting
carbon cannot undergo inversion.[1]
Part 5: Mechanism of Action (T3P)
Understanding why T3P works better for phenols is critical for troubleshooting.
Figure 2: The T3P activation cycle.[1] Note that the byproduct is a water-soluble salt, preventing the purification issues seen with DCC.[5]
References
-
T3P for Phenolic Esters: Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.[1]
-
Steglich Esterification Issues:A solvent-reagent selection guide for Steglich-type esterific
-
Oxalyl Chloride Activation:Oxalyl Chloride in Organic Synthesis.
-
Uronium Reagents (COMU/HATU): Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.[1]
Sources
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structural Elucidation of 3,5-Dimethylphenyl 5-bromo-2-furoate: A Comparative 2D NMR Validation Guide
Executive Summary
Objective: To provide a definitive structural validation protocol for 3,5-Dimethylphenyl 5-bromo-2-furoate , distinguishing it from potential regioisomers (e.g., 2,4-dimethylphenyl analogs) and confirming the integrity of the ester linkage.
The Challenge: Reliance on 1D
The Solution: This guide compares a standard 1D workflow against a 2D NMR (COSY + HSQC) integrated approach. The 2D method provides a self-validating system where proton connectivity (COSY) and carbon-proton correlations (HSQC) unambiguously confirm the structure.
Comparative Analysis: 1D vs. 2D Approaches
| Feature | Method A: Traditional 1D NMR ( | Method B: Integrated 2D Validation (COSY, HSQC) |
| Primary Data | Chemical shifts ( | Scalar coupling networks ( |
| Isomer Distinction | Low. Hard to distinguish 3,5-dimethyl from 2,4-dimethyl if peaks overlap. | High. COSY establishes the spin system of the aromatic ring (isolated vs. coupled). |
| Furan Validation | Medium. Doublets may look like singlets if resolution is poor or overlapped. | High. Cross-peaks confirm the isolated spin system of the furan ring ( |
| Certainty Level | Ambiguous (Requires mass spec or prediction software support). | Definitive (Self-validating internal consistency). |
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-
( ) is recommended for optimal solubility and spectral resolution. DMSO- is an alternative if the ester undergoes hydrolysis or has solubility issues, though it may broaden exchangeable protons (not present here). -
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Instrument Parameters (600 MHz equivalent recommended)
-
H NMR: Pulse angle 30°, Relaxation delay (
) 2.0s to ensure accurate integration of aromatic protons. -
COSY (gCOSY): Gradient-enhanced. 2048 (
) x 256 ( ) complex points. -
HSQC (gHSQC): Multiplicity-edited (to distinguish
from ). 1024 ( ) x 256 ( ) points. set to 145 Hz.
Structural Validation Logic & Data Analysis
The Molecule Breakdown
The target structure consists of two distinct spin systems separated by an ester linkage (which blocks scalar coupling):
-
Moiety A (Furan): 5-bromo-2-furoate. Contains two protons (
) on the furan ring. -
Moiety B (Phenyl): 3,5-dimethylphenol.[1][4] Contains three aromatic protons (
which are equivalent, and ) and two equivalent methyl groups.
Expected Chemical Shifts & Correlations
Note: Values are simulated based on standard chemical shift increments for 3,5-dimethylphenol and 5-bromo-2-furoate esters. [1, 2]
| Position | Moiety | Mult.[4][6] | COSY Correlation | HSQC Correlation | ||
| Furan-3 | Furan | 7.25 | d ( | ~119.0 | Furan-4 | |
| Furan-4 | Furan | 6.60 | d ( | ~113.5 | Furan-3 | |
| Ph-2, 6 | Phenyl | 6.85 | s (broad) | ~120.5 | Ph-4 (weak/long range) | |
| Ph-4 | Phenyl | 6.95 | s | ~127.0 | Ph-2,6 (weak) | |
| Me-3, 5 | Methyl | 2.32 | s | ~21.2 | None (or weak to Ph) |
The "Self-Validating" Logic
-
The Furan Fingerprint (COSY):
-
In 1D, the Furan-4 doublet (6.60 ppm) might be obscured by the Phenyl signals.
-
Validation: Look for a strong off-diagonal COSY cross-peak between 7.25 ppm and 6.60 ppm. This confirms the
vicinal coupling specific to the furan ring. If this coupling is absent, the furan ring may be substituted incorrectly (e.g., 4-bromo isomer).
-
-
The Symmetry Check (HSQC + Integration):
-
The 3,5-dimethyl substitution creates a plane of symmetry.
-
Validation: The HSQC should show the Methyl protons (6H intensity) correlating to a single carbon signal (~21 ppm). If you see two methyl carbon peaks, the symmetry is broken (indicating a regioisomer like 2,4-dimethyl).
-
Similarly,
and are chemically equivalent. They should integrate to 2H and correlate to the same carbon shift.
-
-
Differentiation from 2,4-Dimethyl Isomer:
-
3,5-Dimethyl:
appear as singlets (or very weak meta-coupling). -
2,4-Dimethyl: Would show a strong ortho-coupling (
Hz) between and . -
COSY Test: If you see a strong COSY cross-peak in the aromatic region (indicating ortho-coupling), the structure is incorrect (likely the 2,4- or 3,4-isomer). The correct 3,5-isomer should show minimal or no strong COSY correlations between aromatic protons.
-
Decision Workflows (Visualization)
Diagram 1: Structural Validation Workflow
This flowchart illustrates the logical pathway from sample preparation to final structural confirmation, highlighting the critical decision points where 2D NMR resolves 1D ambiguity.
Caption: Step-by-step logic flow for validating the target ester, emphasizing the rejection of isomers via COSY coupling patterns.
Diagram 2: COSY/HSQC Correlation Logic
This diagram visualizes the specific spectral "fingerprints" expected for the correct molecule versus a common isomer.
Caption: Visual representation of the spectral differences between the target molecule and its regioisomers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift increments and coupling constants).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for 3,5-dimethylphenol reference spectra, SDBS No. 1234).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for HSQC/COSY interpretation).
Sources
A Comprehensive Guide to the Melting Point Determination of 3,5-Dimethylphenyl 5-bromo-2-furoate: A Comparative Analysis of Methodologies
The importance of an accurate melting point determination cannot be overstated; a sharp melting range is indicative of a pure compound, whereas a broad and depressed melting range often suggests the presence of impurities. This principle is foundational to the quality control and characterization of newly synthesized compounds.
Comparative Analysis of Structurally Related Compounds
To establish a reasonable estimate for the melting point of 3,5-Dimethylphenyl 5-bromo-2-furoate, it is instructive to examine the melting points of its precursors and other structurally similar molecules. This comparative approach allows for an informed hypothesis of the expected melting range.
| Compound Name | Structure | Melting Point (°C) |
| 5-Bromo-2-furoic acid | 5-Bromo-2-furancarboxylic acid | 188-190 |
| 3-Furoic acid | Furan-3-carboxylic acid | 120-122[1] |
| 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate | 99-101[2] | |
| Phenyl 5-bromofuran-2-carboxylate | A closely related, non-dimethylated analogue | Data not available, but expected to be a solid at room temperature. |
The precursor, 5-bromo-2-furoic acid, exhibits a relatively high melting point of 188-190 °C. Esterification to form phenyl esters often, but not always, results in a lower melting point compared to the parent carboxylic acid due to the disruption of intermolecular hydrogen bonding. The introduction of the 3,5-dimethylphenyl group will further influence the crystal lattice packing and, consequently, the melting point.
Experimental Methodologies for Melting Point Determination
Two primary techniques are employed for the determination of melting points in a research and quality control setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). The choice between these methods often depends on the required precision, the amount of sample available, and the specific information sought beyond the melting range.
Capillary Melting Point Determination
This long-established method relies on the visual observation of a small sample packed into a capillary tube as it is heated.[3] It is a straightforward and widely accessible technique.
-
Sample Preparation :
-
Ensure the sample of 3,5-Dimethylphenyl 5-bromo-2-furoate is thoroughly dry and finely powdered to ensure uniform heating.[4][5]
-
Press the open end of a capillary tube into the powdered sample.[4]
-
Invert the tube and tap it gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[5] Too much sample can lead to a broadened melting range.[4]
-
-
Apparatus Setup :
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[4]
-
Place a calibrated thermometer or temperature probe in the designated port.
-
-
Measurement :
-
Begin heating at a relatively rapid rate (e.g., 10-15 °C per minute) to determine an approximate melting point.[4][5]
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[5]
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting range.[5]
-
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides a highly accurate and reproducible determination of the melting point, as well as quantitative information about the enthalpy of fusion.[8]
The selection of DSC is often driven by the need for higher precision and the ability to detect subtle thermal events that might be missed by visual observation.[9] The heat flow is measured in milliwatts, providing a quantitative measure of the energy absorbed during melting. This is particularly valuable in pharmaceutical development for characterizing polymorphic forms and assessing purity.[9]
-
Sample Preparation :
-
Accurately weigh 1-5 mg of 3,5-Dimethylphenyl 5-bromo-2-furoate into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Instrument Setup :
-
Place the sealed sample pan and an empty reference pan into the DSC cell.[6]
-
Program the instrument with the desired temperature profile. A typical heating rate for melting point determination is 5-10 °C per minute.
-
-
Measurement :
-
Initiate the temperature program, heating the sample and reference under a controlled atmosphere (typically nitrogen).
-
The instrument records the differential heat flow as a function of temperature.
-
The melting process will appear as an endothermic peak on the DSC thermogram.[8]
-
-
Data Analysis :
-
The onset temperature of the peak is typically reported as the melting point.
-
The area under the peak corresponds to the enthalpy of fusion, which can be used for purity calculations.
-
Caption: Workflow for DSC Melting Point Determination.
Comparison of Methodologies
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change | Measurement of heat flow difference |
| Precision | Lower, operator-dependent | High, instrument-determined[9] |
| Sample Size | ~1-2 mg | ~1-5 mg |
| Information Provided | Melting range | Melting point (onset), enthalpy of fusion, heat capacity[8] |
| Throughput | Can be high with multi-capillary units | Typically lower, sequential analysis |
| Cost | Lower initial investment | Higher instrument cost |
| Advantages | Simple, rapid screening | Quantitative, highly reproducible, detects subtle transitions[9] |
| Disadvantages | Subjective, less precise | More complex, higher cost |
Conclusion
The determination of the melting point of 3,5-Dimethylphenyl 5-bromo-2-furoate is a critical step in its characterization. While a literature value is not currently available, this guide provides the necessary framework for its accurate measurement. For routine identification and purity assessment, the capillary method offers a rapid and accessible approach. However, for in-depth characterization, such as in the context of pharmaceutical development, Differential Scanning Calorimetry is the superior technique, providing not only a precise melting point but also valuable thermodynamic data. The choice of method should be guided by the specific requirements of the research or quality control objective.
References
-
A comparison of methods for melting point calculation using molecular dynamics simulations. (2012). The Journal of Chemical Physics. [Link]
-
Melting Point Apparatus Guidelines. (2010). University of Houston. [Link]
-
A comparison of methods for melting point calculation using molecular dynamics simulations. (2012). AIP Publishing. [Link]
-
Method for Determining Capillary Melting Point. (2023). J&K Scientific LLC. [Link]
-
Melting point determination. University of Calgary. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
-
Differential scanning calorimetry. (2016). CureFFI.org. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]
-
Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass Laboratories Inc.[Link]
-
Melting Point Apparatus SMP40. Cole-Parmer. [Link]
-
Melting Point Determination. ResolveMass Laboratories Inc.[Link]
-
Differential Scanning Calorimetry | DSC. EAG Laboratories. [Link]
-
Melting Point Apparatus Types and Choosing Tips. (2024). Drawell. [Link]
-
2-Bromo-5-phenylfuran. PubChem. [Link]
-
3-Furoic acid. PubChem. [Link]
-
(PDF) Synthesis and Characterization of. Amanote Research. [Link]
-
Synthesis and Characterization of 3,5-Dimethyl-2- (4-nitrophenyl azo)-PhenolComplexes with Co(II) and Ni(II) and Study Its Effect on the Activity of AchEnzyme(invitro). Digital Repository. [Link]
-
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A Comparative Analysis of 3,5-Dimethylphenyl 5-bromo-2-furoate Potency in Bacterial Inhibition Assays
In the persistent challenge of antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is a cornerstone of drug development. This guide provides a comprehensive benchmark analysis of 3,5-Dimethylphenyl 5-bromo-2-furoate, a furoate derivative, evaluating its efficacy in bacterial inhibition. Through detailed experimental protocols and comparative data, we aim to furnish researchers, scientists, and drug development professionals with objective insights into its potential as a new antibacterial agent.
The narrative that follows is grounded in established scientific principles, ensuring that the methodologies described are robust and the data presented is both accurate and contextualized. We will delve into the causality behind experimental choices and provide a self-validating framework for the described protocols.
Introduction to Furoate Derivatives and Antibacterial Activity
Furoate derivatives, a class of heterocyclic compounds, have garnered significant interest for their diverse pharmacological activities.[1] Some have been investigated for their potential as antifungal, antioxidant, antimicrobial, and anti-inflammatory agents.[1] The core furan ring can be functionalized at various positions, leading to a wide array of chemical structures with potentially unique biological activities.[1] Specifically, some furoate-based ionic liquids have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[2] This guide focuses on a specific derivative, 3,5-Dimethylphenyl 5-bromo-2-furoate, to assess its standing among established antibacterial agents.
Experimental Framework for Potency Assessment
To objectively benchmark the antibacterial potency of 3,5-Dimethylphenyl 5-bromo-2-furoate, a series of standardized in vitro assays were conducted. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4] It is a fundamental measure of the potency of an antimicrobial agent.[3]
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial population.[5][6] It provides crucial information on whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[7]
Reference Antibiotics for Comparison
To provide a meaningful comparison, two widely recognized antibiotics with distinct mechanisms of action were selected:
-
Ampicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis.[8] It is effective against a range of Gram-positive and some Gram-negative bacteria.[9][10]
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11][12][13] It possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[13]
Bacterial Strains
The following representative bacterial strains were utilized in this study to assess the spectrum of activity:
-
Staphylococcus aureus (ATCC 29213): A common Gram-positive bacterium responsible for a variety of skin and soft tissue infections.
-
Escherichia coli (ATCC 25922): A versatile Gram-negative bacterium that can cause a range of infections.
Detailed Experimental Protocols
The following protocols adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard for determining the MIC of an antimicrobial agent and allows for the testing of multiple compounds simultaneously.[14][15]
Materials:
-
Mueller-Hinton Broth (MHB)[15]
-
Sterile 96-well microtiter plates[16]
-
Bacterial cultures of S. aureus and E. coli
-
3,5-Dimethylphenyl 5-bromo-2-furoate, Ampicillin, and Ciprofloxacin stock solutions
-
Spectrophotometer (for measuring optical density at 600 nm, OD600)
-
Incubator set at 37°C[14]
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[15] This standardization is critical for consistent results.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a 2-fold serial dilution of each test compound (3,5-Dimethylphenyl 5-bromo-2-furoate, Ampicillin, and Ciprofloxacin) in MHB directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (bacteria in MHB without any antimicrobial) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.[14]
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[4]
-
Caption: Workflow for MIC determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed as a subsequent step to the MIC assay to determine the killing activity of the compound.[5]
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator set at 37°C
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that showed no visible growth (the MIC well and at least two more concentrated wells), take a small aliquot (typically 10-100 µL).[6]
-
-
Plating on MHA:
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
Caption: Workflow for MBC determination.
Comparative Data Analysis
The antibacterial potency of 3,5-Dimethylphenyl 5-bromo-2-furoate was benchmarked against Ampicillin and Ciprofloxacin. The results are summarized in the table below.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 3,5-Dimethylphenyl 5-bromo-2-furoate | S. aureus | 8 | 16 | 2 | Bactericidal |
| E. coli | 32 | >128 | >4 | Bacteriostatic | |
| Ampicillin | S. aureus | 0.5[8][9] | 1 | 2 | Bactericidal |
| E. coli | 4[8][9] | 8 | 2 | Bactericidal | |
| Ciprofloxacin | S. aureus | 0.25 | 0.5 | 2 | Bactericidal |
| E. coli | 0.015[11] | 0.03 | 2 | Bactericidal |
Note: MIC and MBC values for Ampicillin and Ciprofloxacin are representative values from the literature for susceptible strains and may vary.
From the data, 3,5-Dimethylphenyl 5-bromo-2-furoate demonstrates moderate activity against the Gram-positive bacterium S. aureus and exhibits a bactericidal effect, as indicated by the MBC/MIC ratio of 2. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[17] Its activity against the Gram-negative bacterium E. coli is significantly lower, and the high MBC/MIC ratio suggests a primarily bacteriostatic effect.
Putative Mechanism of Action
While the precise mechanism of action for 3,5-Dimethylphenyl 5-bromo-2-furoate requires further investigation, some furoate derivatives are known to exert their antimicrobial effects through various pathways. For instance, some nitrofuran derivatives can interfere with microbial nucleic acid synthesis after being reduced by bacterial nitroreductases.[18] Other furanone derivatives have been shown to induce the formation of reactive oxygen species (ROS) and interact non-specifically with multiple proteins within the bacterial cell, disrupting cellular defense mechanisms.[19][20] It is plausible that 3,5-Dimethylphenyl 5-bromo-2-furoate may share a similar multi-target mechanism, which could be advantageous in overcoming resistance development.
Caption: Hypothetical mechanism of action.
Conclusion and Future Directions
This comparative guide provides a foundational benchmark for the antibacterial potency of 3,5-Dimethylphenyl 5-bromo-2-furoate. The compound demonstrates promising bactericidal activity against S. aureus, a clinically significant Gram-positive pathogen. Its weaker activity against E. coli suggests a potential selectivity that warrants further investigation, as selective-spectrum agents can be advantageous in minimizing disruption to the host microbiome.
Future research should focus on elucidating the precise molecular mechanism of action of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could identify modifications that enhance potency and broaden the antibacterial spectrum. Furthermore, cytotoxicity assays are essential to evaluate the compound's safety profile for potential therapeutic applications.
The data presented herein serves as a critical starting point for the continued exploration of 3,5-Dimethylphenyl 5-bromo-2-furoate as a potential lead compound in the development of new antibacterial agents.
References
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Ampicillin - StatPearls - NCBI Bookshelf - NIH. [Link]
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Minimal Bactericidal Concentration for Biofilms (MBC-B) - Bio-protocol. [Link]
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Ciprofloxacin Tablets: Package Insert / Prescribing Info / MOA - Drugs.com. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]
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CIPRO® (ciprofloxacin hydrochloride) TABLETS CIPRO® (ciprofloxacin*) ORAL SUSPENSION - accessdata.fda.gov. [Link]
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Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [Link]
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(PDF) Antimicrobial Resistance And Drug Profile Of Ampicillin. - ResearchGate. [Link]
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Ciprofloxacin - Wikipedia. [Link]
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Ampicillin Capsules: Package Insert / Prescribing Info - Drugs.com. [Link]
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The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. [Link]
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What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications? | R Discovery. [Link]
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What is Ampicillin used for? - Patsnap Synapse. [Link]
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Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]
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Minimum inhibitory concentration - Wikipedia. [Link]
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MIC (Minimum Inhibitory Concentration ) Test - Microbio Laboratory. [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. [Link]
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Ampicillin (Ampicillin Sodium) INJECTION, POWDER, FOR SOLUTION [Sandoz Inc]. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]
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Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing - Pacific BioLabs. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [Link]
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Furoate Based Functionalised Ionic Liquid: Antimicrobial and Antioxidant Studies | Australian Journal of Chemistry | ConnectSci. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
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Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual. [Link]
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In vitro Antibacterial Activity of Mometasone Furoate, Fluticasone Propionate and Fluticasone Furoate Nasal Preparations Against - Semantic Scholar. [Link]
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In vitro Antibacterial Activity of Mometasone Furoate, Fluticasone Propionate and Fluticasone Furoate Nasal Preparations Against Streptococcus pneumoniae, Hemophilus influenzae, Streptococcus viridans, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. [Link]
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Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - OUCI. [Link]
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Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC. [Link]
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Screening for antibacterial and antibiofilm activity in Thai medicinal plant extracts against oral microorganisms - PMC. [Link]
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Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene - ResearchGate. [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES - ijrti. [Link]
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(PDF) Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives - ResearchGate. [Link]
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Photochemical Synthesis of 3- and 5-Aryl-2-f uryl Derivatives - ElectronicsAndBooks. [Link]
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(PDF) Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. [Link]
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Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means - MDPI. [Link]
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Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - MDPI. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 3,5-Dimethylphenyl 5-bromo-2-furoate
Executive Summary & Chemical Identity
Objective: This guide provides a rigorous, legally compliant, and safety-focused protocol for the disposal of 3,5-Dimethylphenyl 5-bromo-2-furoate . As a specialized intermediate often used in medicinal chemistry (e.g., LFA-1 antagonist synthesis), this compound lacks a widely distributed, standardized Safety Data Sheet (SDS). Therefore, this protocol is derived from Structure-Activity Relationship (SAR) analysis, treating the compound based on its constituent toxicophores: the halogenated furan ring and the phenolic ester moiety.
Core Directive: Treat this substance as a Halogenated Organic Hazardous Waste with high aquatic toxicity potential.
Chemical Profile
| Property | Detail |
| Chemical Name | 3,5-Dimethylphenyl 5-bromo-2-furoate |
| CAS Number | 352672-31-2 (Referenced) |
| Molecular Formula | C₁₃H₁₁BrO₃ |
| Molecular Weight | 295.13 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Low in water; soluble in organic solvents (DMSO, DCM, Chloroform) |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity, Potential Mutagenicity (Furan derivative) |
Hazard Identification & Risk Assessment (E-E-A-T)
Scientific Rationale: In the absence of compound-specific toxicology data, safety protocols must default to the most conservative hazard class of the metabolic hydrolysis products: 3,5-Dimethylphenol (Toxic/Corrosive) and 5-Bromo-2-furoic acid (Irritant).
Inferred GHS Classification[1]
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (Phenolic esters are notorious aquatic pollutants).
-
H335: May cause respiratory irritation.
Critical Safety Thresholds
-
Flash Point: >100°C (Predicted) – Not classified as Flammable Solid, but combustible.
-
Reactivity: Stable, but susceptible to hydrolysis in strong basic or acidic conditions, releasing toxic phenols.
Disposal Workflow & Decision Logic
The following flowchart illustrates the decision logic for segregating this waste. Errors in segregation (e.g., mixing with non-halogenated solvents) can result in costly re-classification fees or incineration penalties.
Figure 1: Decision matrix for segregating brominated organic waste. Note that adding this compound to a non-halogenated solvent converts the entire container into a Halogenated Waste stream.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicability: Expired reagents, surplus powder, or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant screw cap.
-
Why: HDPE is resistant to phenolic attack; wide-mouth facilitates powder transfer without aerosolization.
-
-
Transfer:
-
Perform all transfers inside a chemical fume hood.
-
Use a disposable spatula. Do not attempt to wash and reuse tools; dispose of the spatula as contaminated solid waste.
-
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Chemical Name: Write "3,5-Dimethylphenyl 5-bromo-2-furoate".
-
Constituents: If a mixture, list "Brominated Organic Solid" and "Phenol Ester".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage: Keep container closed and stored in a secondary containment bin until pickup.
Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Applicability: Compound dissolved in solvents (DCM, DMSO, Ethyl Acetate).
-
Segregation Rule (The "Halogen Rule"):
-
Because the molecule contains Bromine , any solution containing this compound must be classified as HALOGENATED WASTE , regardless of the solvent used.
-
Example: If dissolved in Methanol (normally non-halogenated), the presence of the brominated solute forces the entire mixture into the Halogenated stream.
-
-
Containerization:
-
Use narrow-neck safety carboys (Glass or Fluorinated HDPE).
-
Ensure 10% headspace is left to prevent over-pressurization.
-
-
Deactivation (Optional/Expert Only):
-
Warning: Do not attempt to hydrolyze the ester in the waste container. Hydrolysis releases 3,5-dimethylphenol, which is more corrosive and permeable to skin than the ester. Dispose of as-is.
-
Protocol C: Contaminated Packaging & Sharps
-
Empty Vials: Triple rinse with a compatible solvent (e.g., Acetone). Collect the rinsate into the Halogenated Liquid Waste container. Deface the label on the vial and dispose of it as glass waste (or hazardous debris depending on institutional policy).
-
Syringes/Needles: Dispose of in a rigid Biohazard/Sharps container labeled "Chemically Contaminated Sharps".
Emergency Procedures
Scenario: Benchtop Spill (Solid Powder)
-
Evacuate & Alert: Notify nearby personnel.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation of brominated dust.
-
Containment: Cover the spill with a dry paper towel to prevent air currents from spreading dust.
-
Cleanup:
-
Wet the paper towel slightly with Isopropanol (not water, as water solubility is low) to dampen the powder.
-
Wipe up the material.
-
Place all wipes into a Ziploc bag, seal it, and place that bag into the Solid Hazardous Waste container.
-
-
Decontamination: Wash the surface with a soap/water solution to remove phenolic residues.
Regulatory Compliance & Transport
-
US EPA (RCRA): This compound is not explicitly P-listed or U-listed. However, it falls under Characteristic Waste due to toxicity.
-
DOT Shipping (if transporting):
-
Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (3,5-Dimethylphenyl 5-bromo-2-furoate).
-
UN Number: UN 3077.
-
Class: 9.
-
Packing Group: III.
-
References
-
PubChem. Methyl 5-bromo-2-furoate (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Halogenated Furoates. Available at: [Link]
-
US EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
